Ritonavir-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
InChI Key |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ritonavir-13C,d3, an isotopically labeled version of the antiretroviral drug Ritonavir. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug metabolism and pharmacokinetics (DMPK), and analytical chemistry.
Chemical Properties
This compound is a stable isotope-labeled compound used as an internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, allowing for precise and accurate quantification.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆¹³CH₄₅D₃N₆O₅S₂ | [1][2] |
| Molecular Weight | 724.96 g/mol | [1][2] |
| Monoisotopic Mass | 724.3295 g/mol | |
| CAS Number | Not available (unlabeled CAS: 155213-67-5) | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Approximately 120-122 °C (for unlabeled) | [4] |
| Solubility | Freely soluble in methanol and ethanol; practically insoluble in water. | [5] |
| Isotopic Purity | ≥98% | |
| Chemical Purity | ≥95% |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that mirrors the synthesis of unlabeled Ritonavir, with the strategic introduction of the isotopic labels at a key step. The overall synthetic strategy involves the coupling of three main building blocks. The isotopic labels are typically introduced via a labeled precursor to one of these fragments.
Based on established synthetic routes for Ritonavir, a plausible pathway for the synthesis of this compound is outlined below. The key step for introducing the isotopes is the use of ¹³C,d₃-methylamine or a related labeled synthon.
Overall Synthetic Workflow
The synthesis can be conceptually broken down into the preparation of three key intermediates, followed by their sequential coupling.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols (Illustrative)
The following protocols are illustrative of the key transformations involved in the synthesis of Ritonavir and can be adapted for the preparation of the isotopically labeled analog.
Step 1: Synthesis of the Diamino Alcohol Core (Intermediate C)
The synthesis of the chiral diamino alcohol core is a critical part of the overall process. One common method involves the reduction of an enaminone.[2]
-
Enaminone Reduction: To a solution of the starting enaminone in a suitable solvent (e.g., a mixture of THF and methanol), sodium borohydride is added portion-wise at a controlled temperature (e.g., 20-25 °C).[2]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude diamino alcohol.
-
Purification: The crude product is purified by column chromatography to obtain the desired stereoisomer.
Step 2: Preparation of the Labeled Thiazole Fragment (Intermediate B)
This step involves the introduction of the ¹³C and deuterium labels.
-
Formation of Labeled Amine: A labeled precursor such as ¹³C,d₃-methylamine hydrochloride is neutralized to the free base.
-
Coupling Reaction: The labeled methylamine is reacted with a suitable activated thiazole derivative (e.g., a thiazole methyl carbonate) to form the labeled carbamate fragment. The reaction is typically carried out in an aprotic solvent in the presence of a base.
-
Purification: The resulting labeled thiazole intermediate is purified by crystallization or column chromatography.
Step 3: Final Assembly
The final steps involve the coupling of the three intermediates.
-
First Coupling: The valine-derived fragment (Intermediate A) is coupled to the diamino alcohol core (Intermediate C). This is typically an amide bond formation reaction that can be mediated by standard coupling reagents.
-
Deprotection: Any protecting groups on the resulting intermediate are removed under appropriate conditions.
-
Second Coupling: The deprotected intermediate is then reacted with the labeled thiazole fragment (Intermediate B) to form the final this compound molecule. This is often a carbamate formation step.
-
Final Purification: The final product is purified to a high degree using techniques such as preparative HPLC or crystallization to meet the stringent purity requirements for use as an internal standard.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used to assess the chemical purity of this compound.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 4.0) in a ratio of 55:45 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be expected to show a single major peak for this compound, with any impurities being well-resolved.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will be very similar to that of unlabeled Ritonavir, with the key differences being the signal corresponding to the ¹³C-labeled carbon and the absence of the proton signals for the deuterated methyl group.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study.
Caption: Workflow for a typical pharmacokinetic study using this compound.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Ritonavir in biological matrices. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in drug development and clinical research. This guide provides a foundational overview to aid researchers and scientists in their work with this important isotopically labeled compound.
References
- 1. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the parameters, experimental protocols, and underlying scientific principles associated with the Certificate of Analysis (CoA) for Ritonavir-13C,d3. This stable isotope-labeled internal standard is critical for accurate bioanalytical quantification in preclinical and clinical studies. Understanding the quality attributes detailed in its CoA is paramount for ensuring data integrity and regulatory compliance.
Introduction to Ritonavir and its Labeled Analog
Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2] It is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[1][2] this compound is a stable isotope-labeled version of Ritonavir, where one carbon atom is replaced with Carbon-13 and three hydrogen atoms are replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for pharmacokinetic and drug metabolism studies.
The primary mechanism of action of Ritonavir involves the inhibition of HIV protease, an enzyme crucial for the lifecycle of the HIV virus. By blocking this enzyme, Ritonavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1][2] Its role as a CYP3A4 inhibitor slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[1][2]
Certificate of Analysis: Key Quality Parameters
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the essential quantitative parameters typically reported.
Table 1: Identification and General Properties
| Parameter | Typical Specification |
| Appearance | White to off-white or light yellow powder |
| Molecular Formula | C36¹³CH45D3N6O5S2 |
| Molecular Weight | Approximately 724.99 g/mol |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Table 2: Purity and Impurity Profile
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (Enrichment) | ||
| ¹³C Enrichment | ≥ 99 atom % | Mass Spectrometry |
| Deuterium (d) Enrichment | ≥ 98 atom % | Mass Spectrometry |
| Unlabeled Ritonavir | ≤ 0.5% | Mass Spectrometry |
| Individual Impurities | Report individual impurities ≥ 0.1% | HPLC / LC-MS |
| Total Impurities | ≤ 2.0% | HPLC / LC-MS |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the quality parameters listed above. The following sections outline the typical experimental protocols used to generate the data found on a this compound Certificate of Analysis.
Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify this compound from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 240 nm).
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.
-
Quantification: The peak area of this compound is compared to the total area of all peaks to determine its purity. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
Isotopic Enrichment and Unlabeled Drug Content by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic enrichment of the labeled compound and the amount of any residual unlabeled Ritonavir.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Analysis Mode: Full scan or selected ion monitoring (SIM) to observe the mass-to-charge (m/z) ratios of the labeled and unlabeled compounds.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Analysis: The relative intensities of the ion signals corresponding to the molecular ions of this compound and unlabeled Ritonavir are measured. The isotopic enrichment is calculated based on the abundance of the labeled isotopes relative to the naturally occurring isotopes. The percentage of unlabeled Ritonavir is determined by comparing its signal intensity to that of the labeled standard.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed to identify and quantify any residual organic solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Technique: Headspace GC is often used, where the volatile solvents are sampled from the headspace above the solid sample.
-
Column: A capillary column suitable for separating volatile organic compounds.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry is used for positive identification and quantification of the solvents.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known standard and must comply with the limits set by pharmacopeial guidelines such as USP <467>.
Water Content Determination by Karl Fischer Titration
This is a standard method for the precise determination of water content in solid samples.
-
Instrumentation: An automated Karl Fischer titrator.
-
Principle: The titration is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.
-
Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of this compound, the following diagrams illustrate the key signaling pathway of Ritonavir and the analytical workflow for its certification.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Ritonavir-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiretroviral drug Ritonavir. This document outlines the analytical methodologies used to determine these critical quality attributes, presents available quantitative data, and offers visual representations of the analytical workflows.
Introduction to this compound
This compound is a synthetically modified version of Ritonavir where one carbon atom is replaced by its stable isotope, Carbon-13 (¹³C), and three hydrogen atoms are replaced by deuterium (²H or d). This labeling strategy results in a molecule with a distinct mass-to-charge ratio (m/z) compared to the unlabeled drug, while maintaining nearly identical physicochemical properties. This characteristic makes it an ideal internal standard for quantitative analysis of Ritonavir in complex biological matrices by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.
Quantitative Data on Isotopic Enrichment and Purity
The quality of a stable isotope-labeled internal standard is defined by its isotopic enrichment and chemical purity. High isotopic enrichment ensures minimal signal interference from the unlabeled analyte, while high chemical purity guarantees that the standard itself does not introduce confounding signals from impurities.
The following table summarizes the typical specifications for commercially available this compound.
| Parameter | Specification |
| Chemical Purity | ≥ 95.00% |
| Isotopic Enrichment (¹³C) | ≥ 99% |
| Isotopic Enrichment (²H) | ≥ 98% |
Note: These values are based on commercially available standards and may vary slightly between different suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material.
Experimental Protocols for Analysis
The determination of isotopic enrichment and chemical purity of this compound requires sophisticated analytical techniques. The following sections detail the methodologies for these critical assessments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the primary method for assessing the chemical purity of this compound. This technique separates the labeled drug from any potential impurities.
Experimental Protocol (Adapted from established methods for Ritonavir):
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is acetonitrile and 0.05 M phosphoric acid in a 55:45 (v/v) ratio.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1][2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 240 nm.[3]
-
Sample Preparation:
-
Accurately weigh a small amount of this compound standard.
-
Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for analysis.
-
-
Data Analysis:
-
The chromatogram is analyzed to identify the main peak corresponding to this compound and any impurity peaks.
-
The chemical purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful for this application as it can resolve the isotopic peaks from the naturally occurring isotopes of the unlabeled compound.
Experimental Protocol (General approach for labeled compounds):
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS/MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Operated in full scan mode to acquire the mass spectra of the molecular ions of both labeled and unlabeled Ritonavir.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with LC-MS analysis (e.g., acetonitrile/water with a small amount of formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
-
Data Analysis:
-
Acquire the mass spectrum of the molecular ion region for Ritonavir. The unlabeled Ritonavir has a monoisotopic mass of approximately 720.3 g/mol . This compound will have a mass of approximately 724.3 g/mol .
-
Determine the relative intensities of the isotopic peaks corresponding to the M+0 (unlabeled), M+1 (natural abundance ¹³C), M+2, M+3, and the M+4 peak corresponding to this compound.
-
Correct the observed peak intensities for the natural isotopic abundance of carbon, nitrogen, oxygen, sulfur, and hydrogen in the molecule.
-
The isotopic enrichment for ¹³C is calculated from the ratio of the intensity of the M+1 peak (after correction for other natural isotopes) to the sum of the intensities of the M and M+1 peaks.
-
The isotopic enrichment for deuterium is calculated by analyzing the distribution of the deuterated species.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the isotopic labels. Both ¹H NMR and ¹³C NMR are employed.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an appropriate amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
The spectrum should be consistent with the structure of Ritonavir, with the exception of the signals corresponding to the deuterated positions. The absence or significant reduction in the intensity of the signals for the three deuterated protons confirms the deuterium labeling.
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
The spectrum should be consistent with the structure of Ritonavir. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced in intensity compared to the other carbon signals, confirming the position of the ¹³C label.
-
Visualizations of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.
Caption: Workflow for Structural Confirmation by NMR Spectroscopy.
Conclusion
The accurate determination of isotopic enrichment and chemical purity is paramount to ensure the reliability of quantitative bioanalytical methods that utilize this compound as an internal standard. This guide has provided an overview of the key quality attributes of this labeled compound, detailed the established analytical methodologies for their assessment, and presented the expected quantitative data. The provided workflows offer a clear visual representation of the necessary steps for the comprehensive characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Ritonavir-13C,d3, in the therapeutic drug monitoring (TDM) of the HIV protease inhibitor, ritonavir. Accurate measurement of plasma concentrations of antiretroviral drugs is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest level of accuracy and precision.
Introduction to Therapeutic Drug Monitoring (TDM) for HIV
Therapeutic drug monitoring (TDM) plays a critical role in the management of HIV infection. It involves measuring the concentration of antiretroviral drugs in a patient's blood to ensure that the levels are within the therapeutic range—high enough to be effective against the virus but not so high as to cause toxicity. TDM is particularly important for protease inhibitors like ritonavir, which exhibit significant inter-individual pharmacokinetic variability. Factors such as drug-drug interactions, genetic variations in drug-metabolizing enzymes, and patient adherence can all influence plasma drug concentrations.
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and is often used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] When used for its own antiviral activity or as a booster, maintaining optimal concentrations is key to successful HIV therapy.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte itself. This compound is an isotopic analog of ritonavir, where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This results in a molecule that is chemically identical to ritonavir and therefore behaves identically during sample extraction, chromatography, and ionization. However, it has a different mass, allowing it to be distinguished from the unlabeled ritonavir by the mass spectrometer. This co-elution and differential detection provide the most accurate and precise quantification possible.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of ritonavir in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[2][3][4][5]
Sample Preparation
A simple and rapid protein precipitation method is commonly employed for plasma sample preparation.
-
Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on expected ritonavir levels) to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution (optional but recommended): Dilute the supernatant 1:1 with the initial mobile phase to reduce the organic content and improve peak shape during chromatography.
-
Injection: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of ritonavir. A common example is an Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 μm).[5]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is common. An isocratic elution with a mixture like acetonitrile and 0.1% formic acid in water (52:48) has also been shown to be effective.[5]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[5]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[5]
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of ritonavir and its internal standard.
-
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both ritonavir and this compound.
-
Ritonavir: The precursor ion is the protonated molecule [M+H]⁺ at m/z 721.3. A common product ion for quantification is m/z 296.1.[5]
-
This compound (Predicted): The precursor ion will be [M+H]⁺ at m/z 725.3 (assuming one 13C and three deuterium atoms). The fragmentation pattern is expected to be similar to unlabeled ritonavir, so a likely product ion would be m/z 296.1 or a slightly shifted fragment if the isotopic labels are on the product ion portion of the molecule. The exact transitions must be optimized by direct infusion of the this compound standard.
-
-
Gas and Voltage Settings: Parameters such as nebulizer gas, drying gas, capillary voltage, and collision energy are optimized to achieve the best signal intensity for both the analyte and the internal standard.
Data Presentation: Quantitative Method Validation
The following tables summarize typical validation parameters for an LC-MS/MS method for ritonavir quantification, compiled from various published studies. These values demonstrate the performance characteristics expected from a well-validated assay.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference(s) |
| Linearity Range | 2.0 - 5000 ng/mL | [5] |
| Correlation Coefficient (r²) | ≥ 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL | [2][5] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference(s) |
| Low QC (e.g., 5 ng/mL) | < 15% | < 15% | Within ±15% | Within ±15% | [3] |
| Medium QC (e.g., 1000 ng/mL) | < 15% | < 15% | Within ±15% | Within ±15% | [3][5] |
| High QC (e.g., 2000 ng/mL) | < 15% | < 15% | Within ±15% | Within ±15% | [3][5] |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Reference(s) |
| Extraction Recovery | 85.7% - 106% | [5] |
| Matrix Effect | 87.8% - 112% | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for ritonavir TDM using LC-MS/MS.
Ritonavir Metabolic Pathway
Caption: Major metabolic pathways of ritonavir.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of ritonavir represents the most robust and reliable approach for obtaining accurate pharmacokinetic data. This technical guide provides the foundational knowledge, including detailed experimental protocols and expected validation parameters, to aid researchers, scientists, and drug development professionals in implementing this gold-standard methodology. The application of such precise analytical techniques is paramount for optimizing antiretroviral therapy, ultimately leading to improved patient outcomes in the management of HIV.
References
- 1. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to investigate the metabolism of Ritonavir, with a specific focus on the application of the stable isotope-labeled variant, Ritonavir-¹³C,d₃. The use of isotopically labeled compounds is a powerful strategy in drug metabolism studies, enabling the differentiation of the drug and its metabolites from endogenous molecules, thereby facilitating their detection and structural elucidation.
Introduction to Ritonavir Metabolism
Ritonavir, an antiretroviral agent of the protease inhibitor class, is widely used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer (booster) for other protease inhibitors.[1][2] This boosting effect is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, the primary enzyme responsible for the metabolism of most protease inhibitors.[1][3] Ritonavir itself is extensively metabolized, mainly by CYP3A4 and to a lesser extent by CYP2D6.[4][5][6]
The primary metabolic pathways of Ritonavir include:
-
Oxidation: The isopropylthiazole oxidation metabolite (M-2) is a major metabolite.[4]
-
Cleavage: Of the terminal thiazole and isopropylthiazole groups.[7][8]
In addition to these primary pathways, several bioactivation pathways have been proposed, which may be associated with the drug's toxicity.[7][9] Studies in mice have identified numerous novel metabolites, including glycine and N-acetylcysteine conjugates, as well as ring-opened products.[7]
Quantitative Data on Ritonavir Metabolites
The following table summarizes the known metabolites of Ritonavir identified in various in vivo and in vitro studies. While specific quantitative data from studies exclusively using Ritonavir-¹³C,d₃ is not publicly available, the metabolites listed are those that would be targeted in such an investigation. The use of a stable isotope label facilitates the accurate quantification of these metabolites against a complex biological background.
| Metabolite ID | Name/Description | Pathway | Reference |
| M1 | Dealkylated Ritonavir | Dealkylation | [7] |
| M1-1 | Glycine conjugated metabolite | Conjugation | [7] |
| M1-2 | N-acetylcysteine conjugated product | Conjugation | [7] |
| M2 | Isopropylthiazole oxidation metabolite | Oxidation | [4][7] |
| M3 | Novel Metabolite | - | [7] |
| M4-M11 | Previously reported metabolites | Various | [7] |
| M12, M13 | Novel Metabolites | - | [7] |
| M14 | Previously reported metabolite | Various | [7] |
| M15 | Novel Metabolite | - | [7] |
| M16 | Previously reported metabolite | Various | [7] |
| M17-M19 | Novel Metabolites | - | [7] |
| M20 | Previously reported metabolite | Various | [7] |
| M21, M22 | Novel Metabolites | - | [7] |
Experimental Protocols
This section details the methodologies for key experiments to investigate Ritonavir metabolism using Ritonavir-¹³C,d₃. These protocols are based on established methods for studying drug metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This experiment aims to identify metabolites produced by hepatic enzymes.
Materials:
-
Ritonavir-¹³C,d₃
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., 20 mM NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Protocol:
-
Prepare a stock solution of Ritonavir-¹³C,d₃ in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine HLM, phosphate buffer, and the Ritonavir-¹³C,d₃ stock solution.
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of NADPH should be 1.0 mM.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 18,000 rcf) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
All incubations should be performed in duplicate or triplicate.
In Vivo Metabolism Study in an Animal Model (e.g., Mice)
This experiment helps to understand the metabolism and excretion of the drug in a living organism.
Materials:
-
Ritonavir-¹³C,d₃ formulation for administration (e.g., intraperitoneal injection)
-
Wild-type and potentially Cyp3a-null mice to assess the role of CYP3A enzymes.
-
Metabolic cages for separate collection of urine and feces.
-
Acetonitrile
-
Water (for fecal homogenization)
-
Centrifuge
Protocol:
-
Administer a single dose of Ritonavir-¹³C,d₃ (e.g., 10 mg/kg, i.p.) to the mice.
-
House the mice in metabolic cages for a defined period (e.g., 24 or 48 hours) to collect urine and feces.
-
Urine Sample Preparation:
-
Mix 40 µl of collected urine with 160 µl of 50% acetonitrile.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
Collect the supernatant for analysis.[7]
-
-
Feces Sample Preparation:
-
Homogenize the collected feces in water (e.g., 10 mg feces in 100 µl of H₂O).
-
Add 200 µl of acetonitrile to 200 µl of the fecal homogenate.
-
Centrifuge at 18,000 rcf for 10 minutes.
-
Collect the supernatant for analysis.[7]
-
-
Analyze the prepared samples by LC-MS/MS.
Analytical Method: UPLC-TOFMS Analysis
This high-resolution mass spectrometry technique is used to separate, detect, and identify Ritonavir and its metabolites.
Instrumentation:
-
Waters Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Waters SYNAPT G1 TOFMS or a similar high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 ml/min
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.
-
Injection Volume: 5.0 µl
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 10 L/hour (Nitrogen)
-
Desolvation Gas Flow: 700 L/hour (Nitrogen)
-
Collision Gas: Argon
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by targeted MS/MS experiments to confirm structures. The use of Ritonavir-¹³C,d₃ will result in a characteristic mass shift in the parent drug and its metabolites, aiding in their identification.
Visualizations of Metabolic Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the key metabolic pathways of Ritonavir and a typical experimental workflow for its analysis.
Caption: Major metabolic pathways of Ritonavir.
Caption: Proposed bioactivation pathways of Ritonavir.
References
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of oral antiviral therapies has been a critical turning point in the management of COVID-19. Among these, the combination of nirmatrelvir and ritonavir (Paxlovid™) has demonstrated significant efficacy in reducing the risk of hospitalization and death in high-risk patients. The therapeutic benefit of this combination hinges on the pharmacokinetic-enhancing properties of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. By inhibiting CYP3A4, ritonavir slows the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and prolonging its antiviral activity.
However, this mechanism of action also predisposes patients to a high risk of clinically significant drug-drug interactions (DDIs). Given that many COVID-19 patients are older and have comorbidities requiring concomitant medications, understanding and predicting these DDIs is paramount to ensure patient safety. This technical guide delves into the use of isotopically labeled ritonavir, with a focus on the principles of employing Ritonavir-¹³C,d₃ , in COVID-19 drug interaction studies. While specific literature detailing the use of Ritonavir-¹³C,d₃ in COVID-19 research is limited, this guide will extrapolate from the well-documented use of other stable isotope-labeled ritonavir analogues (e.g., Ritonavir-d₆) and the broader principles of their application in clinical pharmacology.
This guide will provide an in-depth overview of the experimental protocols, data presentation, and the logical frameworks for assessing DDIs, equipping researchers and drug development professionals with the necessary knowledge to design and interpret these critical studies.
The Significance of Stable Isotope-Labeled Ritonavir in DDI Studies
Stable isotope labeling is a powerful technique in pharmacokinetic and drug metabolism research. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H or deuterium), a version of the drug is created that is chemically identical but distinguishable by its mass. This property is invaluable for in vivo studies.
While deuterated internal standards like Ritonavir-d₆ are more commonly reported in the literature for bioanalytical assays, ¹³C-labeled standards, or those with a combination of ¹³C and deuterium, are considered superior for several reasons. They are less likely to exhibit chromatographic shifts relative to the unlabeled analyte and the carbon-isotope bond is more stable, preventing any potential for isotope exchange.
In the context of DDI studies, isotopically labeled ritonavir serves multiple purposes:
-
As an Internal Standard: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a known amount of labeled ritonavir is added to patient samples. Because it behaves identically to the unlabeled drug during sample extraction and ionization, it allows for highly accurate and precise quantification of the therapeutic ritonavir concentration by correcting for variations in sample processing and instrument response.
-
As a Probe for In Vivo CYP3A4 Activity: Co-administration of a microdose of labeled ritonavir with a drug whose metabolism is under investigation can be used to phenotype an individual's CYP3A4 activity. The rate of metabolism of the labeled ritonavir can serve as a direct measure of the enzyme's function.
-
To Delineate Complex Pharmacokinetics: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of ritonavir itself, stable isotope-labeled versions can be used to trace the fate of the drug and its metabolites in the body.
Core Signaling Pathway: Ritonavir-Mediated CYP3A4 Inhibition
The primary mechanism by which ritonavir exerts its pharmacokinetic-enhancing effect and causes DDIs is through the potent, time-dependent, and irreversible inhibition of CYP3A4. This enzyme, predominantly found in the liver and intestines, is responsible for the metabolism of a vast array of clinically used drugs.
The following diagram illustrates the central role of CYP3A4 in drug metabolism and how ritonavir disrupts this process.
Experimental Protocols
Quantification of Ritonavir and Concomitant Medications in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of ritonavir and a co-administered drug in plasma samples, a cornerstone of DDI studies.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution containing Ritonavir-¹³C,d₃ and a stable isotope-labeled analogue of the co-administered drug in methanol.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
The following table provides typical parameters for an LC-MS/MS method. These would need to be optimized for the specific analytes of interest.
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B to separate the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor to product ion transitions for each analyte and its labeled internal standard. |
c. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term)
Experimental Workflow for a Clinical DDI Study
The following diagram illustrates a typical workflow for a clinical study investigating the interaction between ritonavir-boosted nirmatrelvir and a concomitant medication.
Data Presentation: Quantitative Summaries of Drug Interactions
Clear and concise presentation of quantitative data is crucial for interpreting the clinical significance of DDIs. The following tables provide examples of how to summarize pharmacokinetic parameters from DDI studies.
Table 1: Pharmacokinetic Parameters of a Concomitant Medication With and Without Ritonavir-Boosted Nirmatrelvir
| Pharmacokinetic Parameter | Concomitant Medication Alone (Mean ± SD) | Concomitant Medication + Nirmatrelvir/Ritonavir (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| AUC₀₋t (ng·h/mL) | Value | Value | Value |
| Cₘₐₓ (ng/mL) | Value | Value | Value |
| t₁/₂ (h) | Value | Value | Value |
| CL/F (L/h) | Value | Value | Value |
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum observed plasma concentration; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance.
Table 2: Summary of LC-MS/MS Validation Parameters for Ritonavir Quantification
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Value |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ± 20%, Precision ≤ 20% | Value ng/mL |
| Intra-day Accuracy (%) | 85 - 115% (100 ± 15%) | Range |
| Intra-day Precision (%CV) | ≤ 15% | Range |
| Inter-day Accuracy (%) | 85 - 115% (100 ± 15%) | Range |
| Inter-day Precision (%CV) | ≤ 15% | Range |
| Recovery (%) | Consistent and reproducible | Value |
| Matrix Effect | Within acceptable limits | Value |
Logical Relationships in DDI Risk Assessment
The decision-making process for managing potential DDIs with ritonavir-boosted nirmatrelvir involves a logical assessment of both the concomitant medication's properties and the patient's clinical status.
Conclusion
The use of ritonavir as a pharmacokinetic enhancer has been instrumental in the success of oral antiviral therapies for both HIV and COVID-19. However, its potent inhibition of CYP3A4 necessitates a thorough understanding of its DDI potential. Stable isotope-labeled ritonavir, such as Ritonavir-¹³C,d₃ , serves as an indispensable tool for researchers and drug developers in accurately quantifying drug exposures, elucidating metabolic pathways, and ensuring the safe and effective use of these life-saving medications. While the direct application of Ritonavir-¹³C,d₃ in published COVID-19 DDI studies is not yet prominent, the principles and methodologies outlined in this guide provide a robust framework for its future use. As the landscape of COVID-19 therapeutics continues to evolve, the precise and reliable data generated from studies employing such advanced analytical techniques will be critical in optimizing patient care and navigating the complexities of polypharmacy in this vulnerable population.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of isotopically labeled Ritonavir, specifically Ritonavir-¹³C,d₃, in the early stages of drug development. The primary application of this stable isotope-labeled compound is as an internal standard in bioanalytical methods, which are crucial for pharmacokinetic and therapeutic drug monitoring studies. This guide details the methodologies of these applications, presents relevant quantitative data, and illustrates the associated workflows and metabolic pathways.
Introduction to Ritonavir and Isotopic Labeling
Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1][2] Beyond its own antiviral activity, it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This property is leveraged in early drug development and clinical practice, where low doses of Ritonavir are used as a pharmacokinetic enhancer, or "booster," to increase the systemic exposure of other drugs that are metabolized by CYP3A4.[3]
Isotopic labeling involves the incorporation of stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C) and deuterium (²H or d), into a drug molecule.[2] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry-based bioanalysis because they are chemically identical to the analyte but have a different mass, allowing for precise differentiation and quantification.[4] Ritonavir-¹³C,d₃ is the ¹³C- and deuterium-labeled form of Ritonavir, designed for use as a tracer for quantitation during the drug development process.[2]
Core Application: Bioanalytical Quantification using LC-MS/MS
The principal role of Ritonavir-¹³C,d₃ in early drug development is as an internal standard (IS) for the accurate and precise quantification of Ritonavir in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This is essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate, and for therapeutic drug monitoring (TDM).[1][3]
Experimental Workflow for Ritonavir Quantification
The general workflow for quantifying Ritonavir in a biological sample using Ritonavir-¹³C,d₃ as an internal standard is a multi-step process. It begins with sample preparation to isolate the analyte and internal standard from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Detailed Experimental Protocol: LC-MS/MS for Ritonavir in Human Plasma
The following is a representative protocol for the quantification of Ritonavir in human plasma using a stable isotope-labeled internal standard, based on common methodologies.[3][5][6]
1. Materials and Reagents:
-
Ritonavir reference standard
-
Ritonavir-¹³C,d₃ (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Control human plasma
2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Ritonavir and Ritonavir-¹³C,d₃ in methanol (e.g., at 1 mg/mL).
-
Prepare a series of calibration standards by spiking control plasma with Ritonavir working solutions to achieve a concentration range (e.g., 2.0 to 5000 ng/mL).[7]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Prepare a working solution of the internal standard (Ritonavir-¹³C,d₃) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 3 minutes and centrifuge at 16,000 x g for 10 minutes.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.[8]
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1[7]
-
Ritonavir-¹³C,d₃ (Predicted): m/z 725.0 → 296.1 or another stable fragment (The precursor ion mass is increased by the number of ¹³C and deuterium atoms).
-
-
5. Data Analysis:
-
Quantify Ritonavir in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Ritonavir-¹³C,d₃).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Ritonavir in the unknown samples from the calibration curve.
Quantitative Data from Bioanalytical Method Validation
The use of Ritonavir-¹³C,d₃ as an internal standard allows for the development of highly reliable and validated bioanalytical methods. The tables below summarize typical validation parameters for such methods.
Table 1: Bioanalytical Method Validation Parameters for Ritonavir Quantification
| Parameter | Typical Value/Range | Reference(s) |
|---|---|---|
| Linearity Range | 2.0 - 5000 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [7] |
| Intra- and Inter-day Precision (%CV) | < 15% | [3] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | [3] |
| Extraction Recovery | 85.7% - 106% |[7] |
Table 2: Representative Pharmacokinetic Parameters of Ritonavir
| Parameter | Value | Condition | Reference(s) |
|---|---|---|---|
| AUC₀₋₂₄ | 13,069 ng·h/mL | Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients | [9] from initial search |
| Cₜₑₒᵤgh | 186 ng/mL | Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients | [9] from initial search |
| t₁/₂ | 19.6 h | Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients | [9] from initial search |
| Ki for CYP3A4 inhibition | 19 nM | In vitro |[9] |
Ritonavir's Mechanism of Action: CYP3A4 Inhibition
The primary pharmacological role of Ritonavir in many therapeutic regimens is the potent inhibition of CYP3A4, a key enzyme in drug metabolism. This inhibition slows the breakdown of co-administered drugs, thereby "boosting" their plasma concentrations and therapeutic effect.
Conclusion
In early drug development, Ritonavir-¹³C,d₃ serves a critical and specialized role as a stable isotope-labeled internal standard. Its use in LC-MS/MS bioanalytical methods is fundamental for the accurate quantification of Ritonavir in biological matrices. This enables reliable pharmacokinetic profiling and the assessment of drug-drug interactions, which are essential for establishing the safety and efficacy of new therapeutic agents, particularly those metabolized by CYP3A4 and intended for co-administration with Ritonavir as a pharmacokinetic enhancer. The precision and accuracy afforded by methods using Ritonavir-¹³C,d₃ are indispensable for making informed decisions throughout the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioanalytical method validation: Topics by Science.gov [science.gov]
- 8. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Introduction to Ritonavir Stability
Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[3] Its stability is a critical attribute for ensuring safety and efficacy.[3] Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[3] These studies provide insights into the degradation pathways and help in the development of stable formulations and reliable analytical methods.[3] Ritonavir is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5]
Quantitative Stability Data
Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, expose the drug substance to various stress conditions to accelerate its decomposition. The following table summarizes the quantitative results from such studies on Ritonavir.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1N Hydrochloric Acid | 15 minutes | 60°C | 15.5% | [6] |
| Alkaline Hydrolysis | 1N Sodium Hydroxide | 15 minutes | 60°C | 14.5% | [6] |
| Oxidation | 30% Hydrogen Peroxide | 15 minutes | 60°C | 13.2% | [6] |
| Photodegradation | UV Light | - | Ambient | 12.6% | [6] |
| Thermal Degradation | Heat | 24 hours | 60°C | < 6.0% | [3][6] |
| Neutral Hydrolysis | Water | 15 minutes | 60°C | < 6.0% | [6] |
Table 1: Summary of Forced Degradation Studies on Ritonavir.
Experimental Protocols
Detailed methodologies are crucial for reproducing stability studies. The following sections outline the typical protocols for analytical determination and forced degradation of Ritonavir.
Stability-Indicating HPLC Method
A common analytical technique for assessing Ritonavir stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[7]
-
Column: C18 columns are frequently used for separation (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 × 150 mm; Waters XTerra C18, 5 µm, 250 mm x 4.6 mm).[4][8]
-
Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer is typical. Examples include:
-
Detection: UV detection is commonly performed at wavelengths between 210 nm and 240 nm.[3][7]
-
Retention Time: The retention time for Ritonavir varies depending on the specific method but is generally well-resolved from degradation products.[3][8]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to generate the likely degradation products that could form under various storage conditions.
-
Preparation of Stock Solution: A stock solution of Ritonavir is typically prepared in a solvent like methanol or acetonitrile.[8]
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N or 1N HCl) and often heated (e.g., at 60°C or 85°C) for a specified period (e.g., 1 to 2 hours).[3][9] The solution is then neutralized before analysis.
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1N or 1N NaOH) and heated under similar conditions as acid hydrolysis, followed by neutralization.[3][9]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), at room temperature or elevated temperatures for a set duration.[6][9]
-
Thermal Degradation: A solid sample of the drug or a solution is exposed to dry heat (e.g., 60°C to 100°C) for an extended period, such as 24 hours or more.[3][7]
-
Photolytic Degradation: The drug solution is exposed to a light source, such as a UV lamp, for a defined period to assess photosensitivity.[6]
-
Sample Analysis: After exposure to the stress condition, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the validated stability-indicating HPLC method.[8]
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram illustrates the typical workflow for conducting a forced degradation study of Ritonavir.
Caption: Forced degradation experimental workflow for Ritonavir.
Key Degradation Pathways of Ritonavir
Ritonavir's complex structure contains several moieties susceptible to chemical degradation. Studies have shown that hydrolysis and oxidation are primary degradation pathways, with eight degradation products being characterized in one study.[5] The carbamate and urea functionalities are particularly prone to hydrolytic cleavage.[4]
Caption: Logical relationship of Ritonavir degradation pathways.
References
- 1. metsol.com [metsol.com]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrum of Ritonavir-13C,d3
For researchers, scientists, and drug development professionals, understanding the mass spectrum of isotopically labeled compounds is crucial for pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. This compound, a stable isotope-labeled version of the HIV protease inhibitor Ritonavir, serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a detailed overview of its mass spectrum, based on established fragmentation patterns of unlabeled Ritonavir and related isotopologues.
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D). In mass spectrometry, this results in a predictable increase in the mass of the molecule and its fragments. When used as an internal standard, the labeled compound co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z), allowing for precise quantification while correcting for variations in sample preparation and instrument response.[1]
This compound has a nominal mass increase of 4 Daltons compared to its unlabeled counterpart, resulting from the incorporation of one ¹³C atom and three deuterium atoms.
Predicted Mass Spectral Data
The mass spectral data for this compound is not publicly available in extensive libraries. However, by analyzing the known fragmentation of unlabeled Ritonavir and its deuterated (d6) analogue, a highly confident prediction can be made.[2][3]
In positive ion electrospray ionization (ESI) mode, Ritonavir typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern.
Assumption on Labeling Position: Based on the fragmentation of Ritonavir-d6, where the six deuterium atoms are located on the isopropyl-thiazole moiety, it is assumed that the ¹³C and d3 labels in this compound are also located on the portion of the molecule that yields the m/z 296 fragment.[2][4] This fragment is a result of the cleavage of the central amide bond.
The following table summarizes the expected m/z values for the key ions.
| Ion Description | Unlabeled Ritonavir (m/z) | This compound (Predicted m/z) | Mass Shift (Da) |
| Precursor Ion [M+H]⁺ | 721.3 | 725.3 | +4 |
| Product Ion 1 | 426.2 | 426.2 | 0 |
| Product Ion 2 | 296.1 | 300.1 | +4 |
Fragmentation Pathway and Visualization
The primary fragmentation of Ritonavir involves the cleavage of the amide bond linking the two halves of the molecule. The resulting major product ions are used for quantification in Multiple Reaction Monitoring (MRM) assays.
Caption: Predicted fragmentation of Ritonavir and this compound.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical experimental protocol for the quantitative analysis of Ritonavir using a stable isotope-labeled internal standard like this compound.[5][6]
4.1. Materials and Reagents
-
Ritonavir reference standard
-
This compound (internal standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
4.2. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., at 100 ng/mL) and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.6-5.0 min: Return to 30% B (re-equilibration)
-
4.4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
Ritonavir: 721.3 → 296.1 (Quantifier), 721.3 → 426.2 (Qualifier)
-
This compound: 725.3 → 300.1 (Quantifier)
-
Caption: Experimental workflow for bioanalysis of Ritonavir.
Conclusion
While direct experimental mass spectra for this compound are not widely published, a robust understanding of its behavior can be derived from the known fragmentation pathways of the unlabeled drug and its other isotopic analogues. The predicted mass shift of +4 Da for both the precursor ion and the key fragment at m/z 296.1 provides a solid basis for developing and validating quantitative bioanalytical methods. The provided experimental protocol represents a standard and effective approach for utilizing this compound as an internal standard in regulated and research environments.
References
- 1. Isotope Labelled Compounds [simsonpharma.com]
- 2. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritonavir-d6 | Benchchem [benchchem.com]
- 4. Ritonavir-d6 | C37H48N6O5S2 | CID 45040375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AN-RTV-001
Introduction
Ritonavir is an antiretroviral protease inhibitor widely used in the management of human immunodeficiency virus (HIV) infections.[1][2] It is frequently prescribed as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies of Ritonavir are crucial for optimizing therapeutic efficacy, minimizing toxicity, and managing drug-drug interactions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices because of its high sensitivity, specificity, and reproducibility.[1]
This application note details a robust and validated LC-MS/MS method for the sensitive and accurate quantification of Ritonavir in human plasma, utilizing its stable isotope-labeled analog, Ritonavir-13C,d3, as the internal standard (IS). The protocol employs a straightforward protein precipitation technique for sample preparation.
Experimental Protocol
Materials and Reagents
-
Ritonavir reference standard
-
This compound internal standard (IS)
-
HPLC-grade Methanol[1]
-
Ammonium Acetate[5]
-
Reagent-grade water
-
Blank human plasma[1]
Instrumentation
-
A UHPLC or HPLC system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and this compound in methanol to prepare individual stock solutions.[3][5] Store at 2-8°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture.[3]
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.[3][4] A typical calibration range is 2.0 to 5000 ng/mL.[3]
Sample Preparation Protocol
A simple protein precipitation method is used for sample extraction.[1][3]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile containing the IS.[3]
-
Vortex the mixture for 2 minutes to precipitate plasma proteins.[3]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[3]
-
Transfer the clear supernatant to a new vial or 96-well plate.
-
Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 100 µL of supernatant + 100 µL of mobile phase A) to reduce solvent strength.[3][4]
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[3]
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient | Isocratic or gradient elution may be used. An example is 52:48 (A:B).[3] |
| Column Temp. | 35°C[3] |
| Injection Volume | 5 µL[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Ritonavir Transition | m/z 721.3 → 296.1[3][6][7] |
| This compound IS Transition | To be optimized, expected m/z > 721.3 |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument used.
Method Performance
The method was validated according to regulatory guidelines, demonstrating excellent performance.[3]
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 2.0 - 5000 ng/mL[3] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Intra-day Precision (%CV) | < 15%[4][8] |
| Inter-day Precision (%CV) | < 15%[4][8] |
| Accuracy (% Bias) | Within ±15% of nominal values (±20% at LLOQ)[4] |
| Extraction Recovery | 85.7% – 106%[3] |
| Matrix Effect | Minimal and compensated by the internal standard[4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample handling to final data analysis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. helixchrom.com [helixchrom.com]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of HIV-protease inhibitors ritonavir, lopinavir and indinavir in human plasma by UPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Ritonavir is an antiretroviral protease inhibitor used to treat HIV/AIDS.[1][2] Accurate and reliable quantification of Ritonavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.[1][3] The use of a stable isotope-labeled internal standard, such as Ritonavir-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[4][5]
This document provides detailed application notes and protocols for the sample preparation of Ritonavir and its isotopic standard from human plasma for LC-MS/MS analysis. The most common and effective methods, including protein precipitation, and solid-phase extraction, are described.
Key Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available resources.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.[3][6] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[3][5][6]
-
Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts and higher analyte concentration, leading to improved sensitivity.[7][8] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[7][8]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid protein precipitation method for the extraction of Ritonavir from human plasma.
Materials and Reagents:
-
Human plasma
-
Ritonavir reference standard
-
Ritonavir-D6 internal standard (IS)
-
Reagent grade water
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare stock solutions of Ritonavir and Ritonavir-D6 in methanol.[4][6]
-
Prepare working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).[1]
-
Spike blank human plasma with the working solutions to create calibration standards and quality control (QC) samples at various concentrations.[4][6] For example, calibration standards can range from 2.0 to 5000 ng/mL.[6] QC samples can be prepared at low, medium, and high concentrations (e.g., 5.0, 1000, and 2000 ng/mL).[6]
-
-
Sample Extraction:
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6]
-
Add 20 µL of the Ritonavir-D6 internal standard working solution (e.g., 1 µg/mL).[4]
-
Add 200 µL of cold acetonitrile (containing the internal standard if not added separately) to precipitate the proteins.[6]
-
Vortex the mixture for 2 minutes.[6]
-
Centrifuge at 14,300 x g for 10 minutes to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer and Analysis:
Workflow Diagram for Protein Precipitation:
Caption: Workflow for Ritonavir extraction using protein precipitation.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for solid-phase extraction, which can be optimized based on the specific SPE cartridge and equipment available.
Materials and Reagents:
-
Human plasma
-
Ritonavir reference standard
-
Ritonavir-D6 internal standard (IS)
-
Methanol (HPLC grade)[7]
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium formate
-
SPE cartridges (e.g., C18)[9]
-
SPE manifold
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (for sample pre-treatment)
Procedure:
-
Preparation of Standard and QC Samples:
-
Prepare standards and QC samples in blank plasma as described in Protocol 1.
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add the internal standard.
-
Dilute the sample with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the SPE sorbent.
-
Centrifuge to remove any particulates.[8]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of reagent grade water.[7] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove unretained interferences.
-
-
Elution:
-
Elute the Ritonavir and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[8] Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Workflow Diagram for Solid-Phase Extraction:
Caption: Workflow for Ritonavir extraction using solid-phase extraction.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Ritonavir in human plasma using LC-MS/MS with an isotopic standard.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 2.0 - 5000[6] | 8.0 - 1600[9] |
| Correlation Coefficient (r²) | ≥ 0.995[6] | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[6] | 8.0 ng/mL[1] |
| Intraday Precision (%CV) | < 15% | < 15% |
| Interday Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 85.7 - 106%[6] | 89.07% (average recovery)[9] |
Table 2: Recovery and Matrix Effect
| Parameter | Protein Precipitation | Solid-Phase Extraction |
| Ritonavir | ||
| Recovery | 85.7% - 106%[6] | ~89%[9] |
| Matrix Effect | 87.8% - 112%[6] | Not significant[9] |
| Isotopic Standard (e.g., D6-Ritonavir) | ||
| Recovery | Not explicitly stated, but IS compensates | ~90%[9] |
| Matrix Effect | No significant effect observed[4] | Not significant[9] |
LC-MS/MS Analysis
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm)[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.[1][6]
Mass Spectrometric Conditions (Typical):
Conclusion
The described sample preparation protocols, in conjunction with a validated LC-MS/MS method using an isotopic internal standard, provide a robust and reliable framework for the quantitative analysis of Ritonavir in a research or clinical setting. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study. Protein precipitation offers speed and simplicity, while solid-phase extraction provides cleaner samples and potentially higher sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Ritonavir in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ritonavir-¹³C,d₃, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method is validated over a linear range suitable for therapeutic drug monitoring and pharmacokinetic studies, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for Ritonavir quantification in a bioanalytical setting.
Introduction
Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2] It is also frequently utilized as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Accurate and reliable quantification of Ritonavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and bioequivalence studies.[1][3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs in biological fluids due to its inherent selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C,d₃, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Ritonavir in human plasma using Ritonavir-¹³C,d₃ as the internal standard.
Experimental
Materials and Reagents
-
Ritonavir reference standard
-
Ritonavir-¹³C,d₃ internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (see protocol) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Ritonavir and Ritonavir-¹³C,d₃ are listed in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritonavir | 721.3 | 296.1 |
| Ritonavir-¹³C,d₃ (IS) | 725.3 | 298.1 |
Note: The exact m/z values for Ritonavir-¹³C,d₃ may vary slightly based on the specific labeling pattern. The values provided are illustrative.
Protocols
Preparation of Stock and Working Solutions
-
Ritonavir Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ritonavir reference standard and dissolve it in 10 mL of methanol.
-
Ritonavir-¹³C,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Ritonavir-¹³C,d₃ and dissolve it in 1 mL of methanol.
-
Ritonavir Working Solutions: Prepare serial dilutions of the Ritonavir stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the Ritonavir working solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 2 to 2000 ng/mL.
-
Prepare quality control (QC) samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation Protocol (Protein Precipitation)
The following workflow outlines the sample preparation procedure:
Caption: Protein Precipitation Workflow for Plasma Sample Preparation.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the concentration range of 2 to 2000 ng/mL for Ritonavir in human plasma. The calibration curve was constructed by plotting the peak area ratio of Ritonavir to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ritonavir | 2 - 2000 | > 0.99 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in six replicates. The results are presented in Table 3. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percentage of the nominal value, was within 85-115%.[4] For the LLOQ, precision was within 20% and accuracy was within 80-120%.[4]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2 | 8.5 | 105.2 | 11.2 | 102.8 |
| LQC | 6 | 6.1 | 98.7 | 7.8 | 101.5 |
| MQC | 200 | 4.5 | 102.3 | 5.9 | 99.6 |
| HQC | 1600 | 3.8 | 97.9 | 4.7 | 98.2 |
Recovery and Matrix Effect
The extraction recovery of Ritonavir and the matrix effect were assessed at LQC and HQC levels. The extraction recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 6 | 92.5 | 98.1 |
| HQC | 1600 | 95.1 | 101.3 |
The results indicate high and consistent recovery and negligible matrix effect, demonstrating the robustness of the sample preparation method.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical workflow of the bioanalytical method development and validation process.
Caption: Logical Workflow of Bioanalytical Method Development.
Conclusion
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Ritonavir in human plasma. The use of a stable isotope-labeled internal standard, Ritonavir-¹³C,d₃, ensures high accuracy and precision. The method has been successfully validated over a clinically relevant concentration range and is suitable for high-throughput analysis in support of pharmacokinetic studies and therapeutic drug monitoring of Ritonavir.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This characteristic has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other drugs that are metabolized by CYP3A4. The stable isotope-labeled version, Ritonavir-¹³C,d₃, serves as an invaluable tool in drug metabolism studies. Its chemical and biological properties are virtually identical to those of unlabeled ritonavir, making it an ideal internal standard for bioanalytical assays and a tracer for metabolic fate studies. This document provides detailed application notes and protocols for the use of Ritonavir-¹³C,d₃ in drug metabolism research.
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). This subtle change in mass allows for the differentiation of the labeled and unlabeled compounds by mass spectrometry without altering the molecule's fundamental chemical behavior[1][2][3].
Mechanism of Action: Ritonavir as a CYP3A4 Inhibitor
Ritonavir's primary role in drug metabolism studies stems from its potent and irreversible inhibition of CYP3A4.[4] CYP3A4 is a crucial enzyme responsible for the metabolism of a vast number of therapeutic agents. By inhibiting this enzyme, ritonavir can significantly increase the plasma concentration and prolong the half-life of co-administered drugs, a strategy known as "ritonavir boosting."[4] This mechanism-based inactivation of CYP3A4 is a key area of investigation in drug-drug interaction studies.[5]
The major metabolic pathways of ritonavir itself are mediated by CYP3A and, to a lesser extent, CYP2D6.[6][7] The main transformation is an isopropylthiazole oxidation.[4]
Signaling Pathway of Ritonavir Metabolism and CYP3A4 Inhibition
Caption: Ritonavir's metabolic pathway and its inhibitory effect on CYP3A4.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ritonavir.
Table 1: In Vitro CYP3A4 Inhibition by Ritonavir
| Parameter | Value (µM) | Substrate Used | System |
| IC₅₀ | 0.014 - 0.034 | Testosterone / Midazolam | Human Liver Microsomes |
| Kᵢ | 0.019 | Testosterone | Recombinant CYP3A4 |
Data sourced from multiple studies evaluating ritonavir's inhibitory potential.
Table 2: Pharmacokinetic Parameters of Oral Ritonavir in Healthy Adults
| Parameter | Value | Notes |
| Tₘₐₓ (h) | 3 - 5 | Time to reach maximum plasma concentration. |
| t₁/₂ (h) | 3 - 5 | Elimination half-life. |
| Apparent Oral Clearance (L/h) | 7 - 9 | |
| Protein Binding (%) | 98 - 99 | Primarily to albumin and alpha-1 acid glycoprotein.[6] |
Pharmacokinetic parameters can vary based on dosage, formulation, and patient population.[6][7][8][9]
Table 3: Bioanalytical Parameters for Ritonavir Quantification using Ritonavir-¹³C,d₃
| Parameter | Value |
| Linearity Range (ng/mL) | 2 - 2000 |
| Inter-day Precision (% CV) | < 15% |
| Intra-day Precision (% CV) | < 15% |
| Accuracy (% Deviation) | < 15% |
These values are typical for a validated LC-MS/MS method and may vary depending on the specific protocol and instrumentation.[10][11]
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Ritonavir
This protocol describes a method to determine the inhibitory potential of ritonavir on CYP3A4 activity using midazolam as a probe substrate in human liver microsomes.
Materials:
-
Ritonavir
-
Midazolam (CYP3A4 substrate)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., diazepam) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of midazolam in a suitable solvent.
-
Prepare working solutions of ritonavir and midazolam by diluting the stock solutions in potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-0.5 mg/mL) with various concentrations of ritonavir in potassium phosphate buffer at 37°C for 5-10 minutes. Include a vehicle control (no ritonavir).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add midazolam to a final concentration representative of its Kₘ for CYP3A4 (e.g., 1-5 µM).
-
Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.
-
Monitor the specific parent-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of ritonavir.
-
Plot the percentage of inhibition against the ritonavir concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow for CYP3A4 Inhibition Assay```dot
Caption: Workflow for quantifying ritonavir using a stable isotope-labeled internal standard.
Conclusion
Ritonavir-¹³C,d₃ is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods, compensating for variability in sample preparation and instrument response. [10][11]Furthermore, the well-characterized CYP3A4 inhibitory properties of ritonavir make it a standard for in vitro and in vivo drug-drug interaction studies. The protocols and data presented here provide a comprehensive guide for the effective application of Ritonavir-¹³C,d₃ in a research setting.
References
- 1. metsol.com [metsol.com]
- 2. Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology [ouci.dntb.gov.ua]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple-dose pharmacokinetics of ritonavir in human immunodeficiency virus-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ritonavir-13C,d3, a stable isotope-labeled form of the HIV protease inhibitor ritonavir, in pediatric pharmacokinetic (PK) research. The use of stable isotopes offers a significant advantage in pediatric populations, as it avoids radiation exposure associated with radioisotopes and allows for safer, more precise studies in vulnerable subjects. These notes are intended to guide researchers in designing and executing robust pharmacokinetic studies in children.
Introduction to Ritonavir and the Role of Stable Isotopes in Pediatric Pharmacokinetics
Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, a characteristic that has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV infection.[1] Understanding its disposition in children is critical for appropriate dosing and to minimize potential toxicities. However, conducting clinical pharmacology studies in pediatric populations presents unique ethical and practical challenges.
Stable isotope labeling, such as the incorporation of Carbon-13 (¹³C) and deuterium (d), offers a powerful tool to overcome these challenges. The use of this compound allows for:
-
Microdosing Studies: Administration of a sub-therapeutic, non-pharmacologically active dose to characterize the drug's pharmacokinetic profile without exposing the child to unnecessary therapeutic levels.
-
Absolute Bioavailability Studies: Simultaneous intravenous administration of a microdose of labeled drug and oral administration of the unlabeled therapeutic dose, allowing for the precise determination of the fraction of the drug that reaches systemic circulation.
-
Metabolic Profiling: Tracing the metabolic fate of the drug with high specificity and sensitivity.
Quantitative Pharmacokinetic Data of Ritonavir in Pediatric Populations
The following tables summarize key pharmacokinetic parameters of ritonavir and co-administered protease inhibitors from various pediatric studies. These data can serve as a reference for designing new studies and for comparison with data obtained using this compound.
Table 1: Pharmacokinetic Parameters of Lopinavir/Ritonavir in HIV-Infected Children
| Age Group/Weight Band | Lopinavir AUC₀₋₁₂ (µg·h/mL) | Lopinavir Cmax (µg/mL) | Lopinavir C₁₂ (µg/mL) | Reference |
| 15-25 kg | 106.9 (Geometric Mean) | 12.0 (Geometric Mean) | 4.9 (Geometric Mean) | [2][3] |
| ≥25-35 kg | 106.9 (Geometric Mean) | 12.0 (Geometric Mean) | 4.9 (Geometric Mean) | [2][3] |
| >35 kg | 106.9 (Geometric Mean) | 12.0 (Geometric Mean) | 4.9 (Geometric Mean) | [2][3] |
| 3-25 kg (WHO weight bands) | 196 (Geometric Mean AUC₀₋₂₄) | - | 2.47 (Geometric Mean Cmin) | [4][5] |
Table 2: Pharmacokinetic Parameters of Darunavir/Ritonavir in HIV-Infected Children
| Age Group/Weight Band | Darunavir AUC₀₋₂₄ (mg·h/L) | Darunavir Cmax (mg/L) | Darunavir Ctrough (mg/L) | Reference |
| 14–24.9 kg (600/100 mg QD) | 94.3 (Geometric Mean) | 9.1 (Geometric Mean) | 1.5 (Geometric Mean) | [6][7] |
| ≥25 kg (800/100 mg QD) | 94.3 (Geometric Mean) | 9.1 (Geometric Mean) | 1.5 (Geometric Mean) | [6][7] |
| 10 to <15 kg (35/7 mg/kg QD) | Modeled to match adult exposure | - | - | [8] |
| 15 to <30 kg (600/100 mg QD) | Modeled to match adult exposure | - | - | [8] |
Experimental Protocols
Protocol for a Pediatric Microdosing Study to Determine Absolute Bioavailability of Ritonavir
This protocol outlines a study to determine the absolute oral bioavailability of ritonavir in a pediatric population using a simultaneous intravenous microdose of this compound and an oral therapeutic dose of unlabeled ritonavir.
3.1.1. Study Design and Population
-
Design: Open-label, single-sequence, two-period study.
-
Population: HIV-infected children for whom ritonavir-boosted therapy is clinically indicated. Age range to be defined based on the specific research question (e.g., infants, young children, adolescents).
-
Ethics: The protocol must be approved by a relevant Institutional Review Board (IRB) or Ethics Committee. Informed consent from parents or legal guardians and assent from the child (if age-appropriate) are mandatory.
3.1.2. Dosing and Administration
-
Oral Dose: Standard therapeutic oral dose of unlabeled ritonavir, administered as per clinical guidelines.
-
Intravenous Microdose: A sterile, pyrogen-free solution of this compound (e.g., 1 µg/kg) administered as a short intravenous infusion concurrently with the oral dose.
3.1.3. Blood Sampling
-
Schedule: Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose, and at 1, 2, 4, 8, 12, and 24 hours post-dose. The sampling schedule should be optimized based on prior pharmacokinetic modeling and simulation.
-
Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should then be stored at -80°C until analysis.
3.1.4. Bioanalytical Method: LC-MS/MS Quantification of Ritonavir and this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (e.g., a different stable isotope-labeled ritonavir or a structural analog).
-
Precipitate proteins by adding 150 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled Ritonavir: e.g., m/z 721.3 -> 296.1
-
This compound: e.g., m/z 727.3 -> 302.1 (Note: The exact m/z will depend on the specific labeling pattern of the 13C and d atoms).
-
Internal Standard: To be determined based on the chosen standard.
-
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known concentrations of unlabeled ritonavir and this compound into blank pediatric plasma.
3.1.5. Pharmacokinetic Analysis
-
Calculate the area under the concentration-time curve (AUC) for both the oral (unlabeled) and intravenous (labeled) ritonavir using non-compartmental analysis.
-
Absolute Bioavailability (F) will be calculated using the following formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)
Visualizations
Ritonavir's Mechanism of CYP3A4 Inhibition
Ritonavir's primary role as a pharmacokinetic enhancer stems from its potent inhibition of the CYP3A4 enzyme, which is responsible for the metabolism of many drugs, including other protease inhibitors.
Experimental Workflow for Pediatric Microdosing Study
The following diagram illustrates the key steps in conducting a pediatric pharmacokinetic study using this compound.
References
- 1. Population pharmacokinetics of ritonavir as a booster of lopinavir, atazanavir, or darunavir in African children with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of pediatric lopinavir/ritonavir tablets in children when administered twice daily according to FDA weight bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase II/III Trial of Lopinavir/Ritonavir Dosed According to the WHO Pediatric Weight Band Dosing Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase II/III Trial of Lopinavir/Ritonavir Dosed According to the Who Pediatric Weight Band Dosing Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Model-Based Once-Daily Darunavir/Ritonavir Dosing Recommendations in Pediatric HIV-1-Infected Patients Aged ≥3 to <12 Years - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, a potent inhibitor of HIV protease and the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical component in antiretroviral therapy and a valuable tool in drug metabolism studies.[1][2] The stable isotope-labeled variant, Ritonavir-¹³C,d₃, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its chemical identity and distinct mass-to-charge ratio (m/z) compared to the unlabeled drug.[3][4] Its application in high-throughput screening (HTS) enhances the accuracy and reproducibility of assays designed to identify novel HIV protease inhibitors or to characterize the drug-drug interaction potential of new chemical entities via CYP3A4 inhibition.
These application notes provide detailed protocols for two primary HTS applications of Ritonavir-¹³C,d₃: a CYP3A4 inhibition assay and an HIV-1 protease inhibition assay, both utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.
Application 1: High-Throughput Screening for CYP3A4 Inhibition
Objective: To identify and characterize compounds that inhibit the metabolic activity of human CYP3A4, a key enzyme in drug metabolism. This assay is crucial for assessing the potential for drug-drug interactions of investigational drugs. Ritonavir-¹³C,d₃ is used as an internal standard to ensure accurate quantification of the metabolite formed by CYP3A4 activity.
Signaling Pathway and Experimental Workflow
The experimental workflow for the CYP3A4 inhibition HTS assay is depicted below. The assay measures the formation of a specific metabolite from a known CYP3A4 substrate. A decrease in metabolite formation in the presence of a test compound indicates inhibition of CYP3A4.
Experimental Protocol
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 Substrate (e.g., Midazolam, Testosterone)
-
NADPH regenerating system
-
Test compounds and known CYP3A4 inhibitor (e.g., Ketoconazole)
-
Ritonavir-¹³C,d₃ (Internal Standard)
-
Acetonitrile (ACN)
-
Potassium phosphate buffer (pH 7.4)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control inhibitor in an appropriate solvent (e.g., DMSO) and dispense into a 96-well plate. Include wells with solvent only as a negative control (100% activity).
-
Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes and the CYP3A4 probe substrate in potassium phosphate buffer.
-
Initiation of Reaction: Add the NADPH regenerating system to the incubation mixture to start the enzymatic reaction. Immediately dispense the complete incubation mixture into the wells of the compound plate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard, Ritonavir-¹³C,d₃, to each well. The final concentration of the internal standard should be consistent across all wells.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the metabolite and the internal standard (Ritonavir-¹³C,d₃).
-
Data Analysis: Calculate the ratio of the metabolite peak area to the internal standard peak area for each well. Determine the percent inhibition for each test compound concentration relative to the negative control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
| Compound | IC₅₀ (µM) for CYP3A4 Inhibition |
| Test Compound A | 5.2 |
| Test Compound B | > 100 |
| Test Compound C | 0.8 |
| Ketoconazole (Control) | 0.15 |
Application 2: High-Throughput Screening for HIV-1 Protease Inhibition
Objective: To identify novel inhibitors of HIV-1 protease, a critical enzyme for viral maturation and infectivity.[1] This assay measures the cleavage of a specific peptide substrate by recombinant HIV-1 protease. Ritonavir-¹³C,d₃ is used as an internal standard for the accurate quantification of the resulting cleavage product.
Signaling Pathway and Experimental Workflow
The workflow for the HIV-1 protease inhibition HTS assay is outlined below. The assay quantifies the amount of a specific cleavage product generated from a synthetic peptide substrate. A reduction in the amount of cleavage product in the presence of a test compound signifies inhibition of the protease.
Experimental Protocol
Materials:
-
Recombinant HIV-1 Protease
-
Synthetic Peptide Substrate for HIV-1 Protease
-
Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl and DTT)
-
Test compounds and a known HIV-1 protease inhibitor (e.g., unlabeled Ritonavir)
-
Ritonavir-¹³C,d₃ (Internal Standard)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well or 384-well plates
-
LC-MS/MS system
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and the positive control inhibitor in an appropriate solvent and dispense into the wells of a microplate. Include solvent-only wells for the negative control (100% activity).
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant HIV-1 protease and the peptide substrate in the assay buffer.
-
Reaction Initiation: Add the HIV-1 protease solution to the wells containing the test compounds and controls, and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the cleavage reaction by adding the peptide substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Quenching: Terminate the reaction by adding cold acetonitrile containing 0.1% formic acid and the internal standard, Ritonavir-¹³C,d₃.
-
Sample Preparation: If necessary, centrifuge the plate. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the cleavage product and the internal standard (Ritonavir-¹³C,d₃).
-
Data Analysis: Calculate the ratio of the cleavage product peak area to the internal standard peak area. Determine the percent inhibition for each test compound concentration relative to the negative control. Calculate the IC₅₀ values by fitting the data to a suitable dose-response curve.
Data Presentation
| Compound | IC₅₀ (nM) for HIV-1 Protease Inhibition |
| Test Compound X | 150 |
| Test Compound Y | 25 |
| Test Compound Z | > 1000 |
| Ritonavir (unlabeled, Control) | 5 |
Conclusion
The use of Ritonavir-¹³C,d₃ as an internal standard in high-throughput screening assays provides a robust and accurate method for quantifying enzymatic activity. The protocols outlined for CYP3A4 and HIV-1 protease inhibition assays are fundamental in modern drug discovery, enabling the early identification of promising therapeutic candidates and the assessment of potential drug-drug interactions. The high precision afforded by stable isotope dilution analysis coupled with LC-MS/MS is essential for making reliable decisions in the progression of drug development projects.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 4. metsol.com [metsol.com]
Troubleshooting & Optimization
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical assays using Ritonavir-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern even with a SIL-IS like this compound?
A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] While a SIL-IS like this compound is designed to co-elute with the analyte and experience the same matrix effect, thereby compensating for variability, issues can still arise.[3][4]
Common sources of matrix components in plasma include phospholipids, proteins, and salts.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][5] Even with a SIL-IS, problems can occur if:
-
There are slight chromatographic retention time shifts between the analyte and the IS, causing them to experience different degrees of ion suppression at slightly different times.[6]
-
Mutual ion suppression occurs between the analyte and a high concentration of the SIL-IS itself.[6]
-
The matrix effect is not consistent across different sample lots, leading to poor accuracy and precision.[6][7]
Q2: How can I quantitatively assess the matrix effect for my Ritonavir assay?
A: The most accepted method is the post-extraction spiking experiment, which calculates a Matrix Factor (MF).[1] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction) with the peak area of the analyte in a neat solution.
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
For a robust method, the ideal MF should be between 0.75 and 1.25.[1] The IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0.[1]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to determine the absolute and relative matrix effects on Ritonavir analysis.
Objective: To quantify the degree of ion suppression or enhancement for Ritonavir and its SIL-IS (this compound).
Materials:
-
Blank biological matrix from at least six different sources.[1]
-
Ritonavir and this compound analytical standards.
-
Appropriate solvents for preparing neat solutions (e.g., mobile phase).
-
Standard laboratory equipment for sample preparation (pipettes, centrifuges, vials).
-
Validated LC-MS/MS system.
Methodology: Three sets of samples are prepared at low and high quality control (QC) concentrations:
-
Set A (Neat Solution): Prepare the analyte and IS in the final elution solvent (neat solution) that will be used to reconstitute the extracted samples.
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike the Ritonavir and this compound standards into the final, extracted matrix just before LC-MS/MS analysis.
-
Set C (Pre-Extraction Spike): Spike the Ritonavir and this compound standards into the blank biological matrix before the extraction procedure begins.
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A) A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[1]
-
Recovery (RE): RE = (Mean Peak Response of Set C) / (Mean Peak Response of Set B) * 100%
-
Process Efficiency (PE): PE = (Mean Peak Response of Set C) / (Mean Peak Response of Set A) * 100% Alternatively, PE = MF * RE.
Data & Results
The following tables summarize quantitative data from various studies on Ritonavir, providing benchmarks for recovery and matrix effects.
Table 1: Matrix Effect and Recovery Data for Ritonavir
| Analyte | Internal Standard | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) / Matrix Factor | Citation |
| Ritonavir | Saquinavir | Human Plasma | Not Specified | 89.07% | IS-Normalized MF: 1.005 (HQC) | [8] |
| Ritonavir | D6-ritonavir | Human Plasma | Protein Precipitation | 104.4 ± 5.1% | 104.7 ± 9.3% | [9] |
| D6-ritonavir | - | Human Plasma | Protein Precipitation | 104.9 ± 5.4% | 105.6 ± 8.8% | [9] |
| Ritonavir | Not Specified | Plasma | Protein Precipitation | 85.7% - 106% | 87.8% - 112% | [10] |
Note: Matrix Effect (%) is often calculated as the ratio of the post-extraction spike response to the neat solution response, multiplied by 100. A value of 100% indicates no effect.
Visual Guides & Workflows
Workflow for Matrix Effect Assessment
This diagram illustrates the experimental workflow for quantifying matrix effect, recovery, and process efficiency.
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Logic for Matrix Effects
This decision tree provides a logical path for troubleshooting when matrix effects are suspected.
Caption: Decision tree for troubleshooting suspected matrix effects.
Conceptual Diagram of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of Ritonavir and its SIL-IS in the mass spectrometer source.
Caption: Mechanism of ion suppression in an ESI source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for the optimization of Ritonavir-13C,d3 internal standard (IS) concentration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice for LC-MS/MS analysis?
A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1] Because the chemical and physical properties of a SIL-IS are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2][3] This allows the IS to accurately correct for variations that can occur during the entire analytical process, including sample preparation, injection, chromatography, and mass spectrometry ionization, thereby improving the accuracy and precision of the results.[4][5]
Q2: What is the ideal concentration for my this compound internal standard?
A2: The optimal concentration is one that produces a consistent and reproducible signal without interfering with the analyte's response. The IS response should be high enough to be measured precisely but not so high that it saturates the detector or causes cross-signal contributions with the analyte.[2] A common starting point is to use a concentration that yields a peak area response similar to the analyte at the midpoint of the calibration curve. However, the concentration must be systematically evaluated. Some studies have shown that higher IS concentrations can improve the linearity of the calibration curve.[2]
Q3: Why is the response of my this compound internal standard highly variable between samples?
A3: Internal standard response variability can stem from several sources. It is crucial to monitor IS responses to identify any systemic issues.[6] Common causes include:
-
Matrix Effects: Differences in the biological matrix between individual samples, calibrators, and quality controls (QCs) can cause ion suppression or enhancement, leading to varied IS response.[7][8]
-
Inconsistent Sample Preparation: Errors during sample extraction, such as inaccurate pipetting of the IS solution or variations in recovery, can lead to inconsistent final concentrations.[8]
-
Instrumental Issues: Problems with the autosampler, injector, or ion source of the LC-MS/MS system can cause inconsistent injection volumes or ionization efficiency.[8]
-
Co-eluting Substances: An endogenous substance in a specific sample matrix may co-elute with the IS and suppress its signal.[7]
Q4: What are matrix effects and how can I assess them for my Ritonavir analysis?
A4: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte or internal standard by co-eluting, undetected components in the sample matrix.[9][10] It is a significant concern in LC-MS/MS bioanalysis. To assess it, the peak response of an analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution at the same concentration.[10] A value close to 100% indicates a negligible matrix effect. While SIL internal standards are designed to compensate for matrix effects, it is still a critical parameter to evaluate during method validation.[3]
Q5: My calibration curve is non-linear. Could the internal standard concentration be the cause?
A5: Yes, an inappropriate internal standard concentration can contribute to non-linearity. Cross-signal contributions between the analyte and its SIL-IS can become problematic in a non-linear system.[2] For example, at a given concentration, the IS response might decrease as the analyte concentration increases, or a very high IS concentration could suppress the analyte's response.[2] Adjusting the IS concentration is a key step in troubleshooting non-linearity.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter.
Issue 1: High Variability in Internal Standard (IS) Response
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review pipetting techniques and sample extraction workflow. | Ensure calibrated pipettes are used. Add the IS at the earliest possible step in the sample preparation process to account for variability in extraction recovery.[4] |
| Matrix Effect Differences | Analyze IS response in different individual lots of blank matrix. | If variability is observed, this suggests matrix differences. Consider further sample cleanup (e.g., solid-phase extraction instead of protein precipitation) or sample dilution to mitigate the effect.[7] |
| Instrumental Malfunction | Check autosampler injection precision and ion source stability. | Run a series of neat standard injections to confirm system suitability. Clean the ion source if necessary. |
| Co-eluting Interference | Examine chromatograms for unexpected peaks in affected samples. | Modify chromatographic conditions (e.g., gradient, column chemistry) to separate the IS from the interfering peak.[7] |
Issue 2: Poor Accuracy and/or Precision
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal IS Concentration | Re-evaluate the IS concentration across the calibration range. | Perform an experiment where the analyte concentration is held constant (e.g., at medium QC level) while varying the IS concentration. Select the concentration that provides the most stable analyte/IS peak area ratio. |
| Analyte-IS Cross-Contribution | Check for isotopic interferences, especially at the upper limit of quantification (ULOQ). | Ensure that the mass transitions selected for the analyte and IS are distinct and that there is no significant signal contribution from one to the other.[2] |
| Poor IS "Trackability" | Evaluate parallelism between calibration standards and matrix-matched samples. | Non-parallelism may indicate that the IS is not adequately compensating for matrix effects.[6] This requires re-optimizing sample preparation or chromatographic conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various published LC-MS/MS methods for Ritonavir analysis.
Table 1: Example this compound (or other SIL) Concentrations Used in Published Methods
| Analyte | Internal Standard | IS Concentration | Matrix | Reference |
| Ritonavir | D6-Ritonavir | 1 µg/mL (in solution added to sample) | Human Plasma | [11] |
| Nirmatrelvir/Ritonavir | D6-Ritonavir | 20 µL of 1 µg/mL solution added to 50 µL sample | Human Plasma | [11] |
| Lapatinib | Lapatinib-d3 | Not specified | Human Plasma | [12] |
Table 2: Typical Method Validation Parameters for Ritonavir Analysis
| Parameter | Typical Value / Range | Notes |
| Recovery | 85.7% – 107% | Varies based on extraction method.[10][13] |
| Matrix Effect | 87.8% – 112% | Values close to 100% are ideal.[10] |
| Precision (%RSD) | < 15% | Typically < 15% for QC samples, and < 20% for the LLOQ.[10] |
| Accuracy (%Bias) | Within ±15% | Typically within ±15% of nominal for QC samples, and ±20% for the LLOQ.[12] |
| Calibration Curve (r²) | > 0.99 | A high correlation coefficient indicates good linearity.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal IS Concentration
Objective: To find the this compound concentration that provides a stable analyte/IS peak area ratio and ensures accurate quantification across the entire calibration range.
Methodology:
-
Prepare Analyte Solutions: Prepare solutions of Ritonavir at concentrations corresponding to the Lower Limit of Quantification (LLOQ), a middle concentration (Mid), and the Upper Limit of Quantification (ULOQ) in a neat solvent.
-
Prepare IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 200, 500 ng/mL).
-
Analysis: For each IS concentration, mix it with each of the three analyte concentrations (LLOQ, Mid, ULOQ). Inject each mixture into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Evaluation:
-
IS Response: Check if the IS response is stable and sufficient across the tested range.
-
Analyte/IS Ratio: Plot the analyte/IS peak area ratio against the analyte concentration for each IS level.
-
Selection: Choose the IS concentration that yields a consistent response and demonstrates the best linearity for the analyte/IS ratio across the LLOQ to ULOQ range.
-
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Ritonavir and this compound standards in the final mobile phase composition at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extract with Ritonavir and this compound to the same concentrations as Set A.
-
Set C (Pre-Extraction Spike / Recovery): Spike the six lots of blank matrix with Ritonavir and this compound before extraction. Process these samples through the entire extraction procedure.
-
-
Analysis: Inject all samples into the LC-MS/MS system and record the peak areas.
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Evaluation: The matrix effect should ideally be between 85% and 115%, with a coefficient of variation (%CV) of ≤15%. This demonstrates that the matrix does not significantly impact ionization.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Decision tree for troubleshooting IS response variability.
Caption: Diagram illustrating the concept of ion suppression.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Ritonavir LC-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Ritonavir, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In bioanalytical studies, endogenous components of complex matrices like plasma can cause ion suppression.[5]
Q2: How can I detect if ion suppression is affecting my Ritonavir analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[3][6][7] This involves infusing a constant flow of a Ritonavir standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected.[2] A drop in the constant baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[3]
Q3: What are the primary causes of ion suppression in bioanalytical methods?
A3: The primary causes of ion suppression are co-eluting endogenous matrix components such as phospholipids, salts, and proteins that were not removed during sample preparation.[5] Exogenous contaminants, like polymers leached from plasticware, can also contribute.[4] In electrospray ionization (ESI), these interfering substances can compete with the analyte for ionization, alter the physical properties of the droplets, or co-precipitate with the analyte, thereby reducing the number of charged analyte ions reaching the detector.[8]
Q4: Can my mobile phase composition contribute to ion suppression?
A4: Yes, mobile phase additives can influence the ionization efficiency of Ritonavir. While acidic modifiers like formic acid or acetic acid are often used to promote protonation and enhance the signal in positive ion mode, other additives could potentially cause suppression.[9][10] High concentrations of non-volatile buffers should generally be avoided in LC-MS. The choice and concentration of mobile phase additives should be optimized to ensure maximal signal for Ritonavir while minimizing suppression effects.[11][12]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Ritonavir analysis?
A5: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard, such as Ritonavir-d6, is highly recommended.[13] A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement.[5] This allows for more accurate and precise quantification by correcting for matrix effects and other variations during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Low or Inconsistent Ritonavir Signal Intensity
Possible Cause: Ion suppression from matrix components.
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in the Experimental Protocols section to identify regions of signal suppression in your chromatogram.[3][7]
-
Improve Sample Preparation: If Ritonavir elutes in a suppression zone, enhance your sample cleanup.
-
Protein Precipitation (PPT): This is a simple and common method. However, it may not remove all phospholipids.[5] Consider optimizing the precipitating solvent (e.g., acetonitrile or methanol) and the solvent-to-plasma ratio.[14]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Ritonavir into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[4]
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup by selectively retaining Ritonavir on a solid sorbent while matrix components are washed away.[4][5]
-
-
Chromatographic Optimization:
-
Adjust the gradient profile to separate Ritonavir from the ion-suppressing region.[3]
-
Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix interferences.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may also decrease the analyte signal to below the limit of quantification.[15]
Issue 2: Drifting Retention Times for Ritonavir
Possible Cause: Changes in the LC system or column chemistry.
Troubleshooting Steps:
-
Check for System Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leaks, which can cause flow rate fluctuations.[16]
-
Verify Flow Rate: Manually measure the flow rate to ensure the pump is delivering the set flow accurately. Inconsistent flow can be due to worn pump seals or faulty check valves.[16][17]
-
Ensure Proper Degassing: Air bubbles in the mobile phase can lead to an unstable flow rate. Ensure your mobile phase is adequately degassed.[16]
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time shifts. Ensure the column is fully re-equilibrated to the initial mobile phase conditions.[18]
-
Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature, as temperature fluctuations can affect retention times.[17]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can alter its composition and pH, leading to retention time variability. Prepare fresh mobile phase carefully and consistently.[18]
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. Use a guard column and flush the analytical column with a strong solvent if contamination is suspected.[17]
Data on Mitigation Strategies
The following table summarizes quantitative data on recovery and matrix effects for Ritonavir using different sample preparation methods.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | Ritonavir | 85.7 - 106 | 87.8 - 112 | [14] |
| Protein Precipitation | Ritonavir | 89.07 | Not significant | [19] |
| Liquid-Liquid Extraction (Ethyl acetate-hexane) | Ritonavir | 87 | Not specified | [8] |
| Liquid-Liquid Extraction | Ritonavir | 74.4 - 126.2 | Not specified | [20] |
| Protein Precipitation (Methanol) | Ritonavir | 104.4 ± 5.1 | 104.7 ± 9.3 | [13] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
-
Prepare a Ritonavir Infusion Solution: Prepare a solution of Ritonavir in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal in the mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the Ritonavir solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.[21] Connect the syringe pump outlet to a T-junction placed between the analytical column and the mass spectrometer ion source.[4]
-
Equilibrate the System: Start the LC flow with the initial mobile phase conditions and allow the infused Ritonavir signal to stabilize, establishing a constant baseline.
-
Inject Blank Matrix Extract: Inject a blank plasma sample that has been processed using your standard sample preparation method.
-
Analyze the Data: Monitor the Ritonavir signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression.[3] Compare the retention time of Ritonavir in a standard injection to these suppression zones.
Protocol 2: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the simultaneous quantification of Nirmatrelvir and Ritonavir in human plasma.[14]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solvent: Add 200 µL of cold acetonitrile (containing internal standard if used). The 1:2 plasma-to-solvent ratio is a common starting point.[14]
-
Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[14]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,300 x g) for 10 minutes to pellet the precipitated proteins.[14]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or HPLC vial insert.
-
Dilution (Optional but Recommended): Dilute the supernatant with 100 µL of the initial mobile phase. This can help improve peak shape.[14]
-
Injection: Inject a small volume (e.g., 5 µL) into the LC-MS system.[14]
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples
This is a general LLE protocol that can be optimized for Ritonavir.
-
Sample Aliquoting: In a suitable tube, add 200 µL of plasma sample.
-
Add Internal Standard: Spike with the internal standard solution.
-
pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency for Ritonavir.
-
Add Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex or mix thoroughly for 5-10 minutes to facilitate the transfer of Ritonavir into the organic phase.
-
Centrifuge: Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the organic (upper) layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for low Ritonavir signal.
Caption: Sample preparation workflows for Ritonavir analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Determination of saquinavir and ritonavir in human plasma by reversed-phase high-performance liquid chromatography and the analytical error function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
- 11. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 16. restek.com [restek.com]
- 17. LC Troubleshooting—Retention Time Shift [restek.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Ritonavir quantification using a ¹³C,d₃ labeled internal standard (IS). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your bioanalytical method development.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
| Question | Possible Cause(s) | Recommended Solution(s) |
| High Background Noise or Poor Signal-to-Noise (S/N) Ratio | 1. Contaminated mobile phase or LC-MS system.2. Matrix effects from complex biological samples.3. Suboptimal mass spectrometry parameters. | 1. Use high-purity (LC-MS grade) solvents and flush the system regularly.2. Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for cleaner extracts).3. Perform infusion experiments to optimize cone voltage and collision energy for both Ritonavir and the ¹³C,d₃-IS. |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH with the analyte's pKa.2. Column degradation or contamination.3. Sample solvent effects. | 1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure Ritonavir is in a consistent ionic state.2. Use a guard column and flush the analytical column regularly. If the problem persists, replace the column.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase. |
| Inconsistent or Low Recovery of Ritonavir | 1. Inefficient sample extraction.2. Analyte instability during sample processing.3. Suboptimal protein precipitation. | 1. Evaluate different extraction solvents or SPE cartridges. The use of a stable isotope-labeled internal standard (SIL-IS) like ¹³C,d₃-Ritonavir is crucial to correct for recovery variability.[1] 2. Keep samples on ice or at a controlled low temperature during processing. Perform stability tests under various conditions.3. Ensure the ratio of precipitation solvent to sample is sufficient (typically 3:1 or higher) and that vortexing is thorough. |
| Non-Linear Calibration Curve | 1. Isotopic crosstalk from the analyte to the internal standard.2. Saturation of the detector at high concentrations.3. Inappropriate weighting factor for the regression. | 1. Check for the contribution of the M+4 isotope peak of Ritonavir to the ¹³C,d₃-IS signal. If significant, a non-linear regression model may be necessary, or monitor a less abundant isotope of the IS.[2][3]2. Extend the calibration curve to higher concentrations to confirm saturation and adjust the upper limit of quantification (ULOQ) if necessary.3. Use a 1/x or 1/x² weighting for the linear regression to account for heteroscedasticity. |
| Chromatographic Separation of Analyte and ¹³C,d₃-IS | 1. While less common with ¹³C labeling compared to deuterium labeling, a slight separation can still occur with some UPLC systems.[4] | 1. This is generally not a significant issue as the mass spectrometer distinguishes between the analyte and IS. However, if the separation is pronounced and leads to differential matrix effects, consider adjusting the gradient or mobile phase composition to achieve co-elution. |
Frequently Asked Questions (FAQs)
Q1: Why should I use a ¹³C,d₃-Ritonavir internal standard instead of a deuterated (e.g., D6) or a structural analog IS?
A ¹³C,d₃-Ritonavir IS is considered the gold standard for quantitative bioanalysis. Here’s why:
-
Co-elution: Being chemically identical to the analyte, it co-elutes perfectly, ensuring that both experience the same matrix effects and ionization suppression or enhancement. Deuterated standards can sometimes exhibit slight chromatographic shifts.[4]
-
Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to higher accuracy and precision.
-
Reduced Isotope Effects: Carbon-13 labeling is less likely to cause kinetic isotope effects that can sometimes be observed with deuterium labeling, ensuring more consistent behavior during extraction and chromatography.
Q2: What is isotopic crosstalk and how can I identify it?
Isotopic crosstalk occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard. For Ritonavir and ¹³C,d₃-Ritonavir, the analyte's naturally occurring isotopes (primarily ¹³C) can result in a small M+4 peak that has the same mass-to-charge ratio as the IS.
To identify this:
-
Inject a high concentration of unlabeled Ritonavir standard without any IS.
-
Monitor the MRM transition for the ¹³C,d₃-IS.
-
If a peak is detected at the retention time of Ritonavir, there is crosstalk.
Q3: How can I minimize the impact of isotopic crosstalk?
If crosstalk is significant, you can:
-
Use a higher concentration of the IS: This will minimize the relative contribution of the analyte's crosstalk signal.
-
Employ a non-linear calibration model: A quadratic fit can sometimes account for the non-linearity introduced by crosstalk.[2][3]
-
Check the isotopic purity of the IS: Ensure that the IS is not contaminated with the unlabeled analyte.
Q4: What are the key parameters to optimize for maximum sensitivity in the MS/MS detection of Ritonavir?
For optimal sensitivity, focus on the following:
-
Ionization Mode: Ritonavir ionizes well in positive electrospray ionization (ESI+) mode.
-
Precursor Ion: Use the [M+H]⁺ ion for Ritonavir (m/z 721.3) and the corresponding ion for the ¹³C,d₃-IS.
-
Product Ions: Select the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. A common transition for Ritonavir is 721.3 -> 296.1.
-
Collision Energy and Cone Voltage: These should be optimized by infusing a standard solution of Ritonavir and the IS to find the values that yield the highest signal intensity for the chosen product ions.
Q5: Which sample preparation technique is best for achieving high sensitivity?
The choice of sample preparation technique depends on the complexity of the biological matrix and the required limit of quantification (LLOQ).
-
Protein Precipitation (PPT): Simple and fast, but may result in higher matrix effects. Suitable for less stringent LLOQ requirements.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT, reducing matrix effects and improving sensitivity.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and is often the best choice for achieving the lowest LLOQs, though it is more time-consuming and expensive.
The use of a ¹³C,d₃-Ritonavir IS is highly recommended to compensate for matrix effects regardless of the chosen technique.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To 100 µL of plasma sample, standard, or quality control (QC), add 25 µL of ¹³C,d₃-Ritonavir internal standard working solution (e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Ritonavir: 721.3 -> 296.1¹³C,d₃-Ritonavir: 725.3 -> 296.1 (Example, confirm mass of your IS) |
| Cone Voltage | Optimize by infusion (typically 20-40 V) |
| Collision Energy | Optimize by infusion (typically 15-35 eV) |
Visualizations
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Ritonavir-13C,d3 in processed biological samples. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in processed biological samples?
A1: The main stability concerns for this compound, an isotopically labeled internal standard, in processed biological samples (e.g., plasma, serum, urine) revolve around ensuring its concentration remains unchanged from sample collection through to final analysis. Key areas of concern include:
-
Degradation: Chemical breakdown of the molecule due to factors like pH, temperature, light, and enzymatic activity.
-
Adsorption: Non-specific binding of the analyte to container surfaces (e.g., plastic or glass tubes, well plates) or precipitated proteins.
-
Matrix Effects: Influence of other components in the biological matrix on the stability and ionization of this compound during analysis, particularly with mass spectrometry.
It is generally assumed that the stability of an isotopically labeled internal standard like this compound closely mimics that of the unlabeled analyte, Ritonavir. Therefore, stability data for Ritonavir is often used as a surrogate.
Q2: How stable is this compound in stock and working solutions?
A2: While specific data for this compound is not extensively published, studies on Ritonavir stock solutions (typically in organic solvents like methanol or acetonitrile) have shown good stability when stored under appropriate conditions. For instance, stock solutions of ritonavir have been found to be stable for up to 28 days when stored at 2-8°C.[1] Working solutions, often diluted in a mixture of organic solvent and water, are also generally stable for at least 24 hours at room temperature.[1] It is crucial to perform and document stability assessments for your specific solvent and storage conditions as part of your bioanalytical method validation.
Q3: What is the expected freeze-thaw stability of this compound in biological matrices?
A3: Ritonavir has demonstrated good stability in human plasma after multiple freeze-thaw cycles. Studies have shown that ritonavir in plasma is stable for at least three freeze-thaw cycles, where samples are frozen at -20°C or -70°C and thawed to room temperature.[2] The acceptance criteria for such studies, as per FDA guidelines, are typically within ±15% of the nominal concentration.[2]
Q4: What are the recommended long-term storage conditions for processed samples containing this compound?
A4: For long-term storage of processed biological samples, freezing at ultra-low temperatures is recommended. The stability of ritonavir in human plasma has been established for extended periods at various temperatures:
-
Up to 138 days at -65°C[1]
-
Up to 6 months in a freezer (temperature not specified but likely -20°C or colder)[2]
It is best practice to store processed samples at -70°C or -80°C to minimize the risk of degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of processed biological samples containing this compound.
Issue 1: Inconsistent or declining this compound signal during an analytical run.
-
Potential Cause: Instability in the autosampler (post-preparative instability).
-
Troubleshooting Steps:
-
Verify Autosampler Temperature: Ensure the autosampler is maintaining the intended temperature (e.g., 4°C).
-
Assess Stability: Perform a post-preparative stability experiment. Re-inject a set of processed quality control (QC) samples after they have been sitting in the autosampler for a duration that mimics the longest expected run time. The results should be within acceptable limits (typically ±15%) of the initial injection.
-
Solvent Composition: The composition of the solvent in which the final extract is dissolved can impact stability. Ensure it is compatible with this compound and consider using a solvent with a higher organic percentage if degradation is suspected.
-
Issue 2: Poor recovery of this compound after sample processing.
-
Potential Cause: Adsorption to labware or incomplete extraction.
-
Troubleshooting Steps:
-
Evaluate Labware: Test for non-specific binding by comparing the recovery from different types of plasticware (e.g., polypropylene vs. polystyrene) and silanized glassware.
-
Optimize Extraction Procedure:
-
Protein Precipitation: Ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. A common ratio is 3:1 (solvent:sample).
-
Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the sample to ensure optimal partitioning of this compound into the organic phase.
-
Solid-Phase Extraction (SPE): Verify that the sorbent type, wash steps, and elution solvent are appropriate for the physicochemical properties of Ritonavir.
-
-
Issue 3: High variability in this compound response between samples.
-
Potential Cause: Matrix effects or inconsistent sample processing.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Analyze this compound in post-extraction spiked matrix from different sources (individuals) to evaluate the degree of ion suppression or enhancement. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic separation is necessary.
-
Standardize Procedures: Ensure all sample processing steps, including vortexing times, centrifugation speeds and times, and evaporation conditions, are consistent across all samples. Automation of liquid handling steps can significantly reduce variability.
-
Quantitative Data Summary
The following tables summarize the stability of Ritonavir under various conditions. As previously mentioned, these data are for the unlabeled compound and are considered indicative of the stability of this compound.
Table 1: Stability of Ritonavir in Stock and Working Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Stability (% of Initial) |
| Stock Solution | Methanol/Acetonitrile | 2-8°C | 28 days | Stable (within acceptance criteria)[1] |
| Working Solution | Acetonitrile/Water | Room Temperature | 25 hours | Stable (within acceptance criteria)[1] |
Table 2: Stability of Ritonavir in Human Plasma
| Stability Test | Storage Condition | Duration / Cycles | Stability (% of Initial) |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | Stable (within ±15%)[2] |
| Bench-Top | Room Temperature | 4 hours | Stable (within ±15%)[2] |
| Long-Term | -65°C | 138 days | Stable (within acceptance criteria)[1] |
| Long-Term | Freezer (-20°C or colder) | 6 months | No evidence of degradation[2] |
Experimental Protocols
Below are generalized protocols for key stability experiments. These should be adapted and validated for your specific laboratory conditions and analytical methods.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple tubes.
-
Baseline Analysis: Analyze a set of these QC samples immediately (Cycle 0).
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw them completely at room temperature. This constitutes one cycle. Repeat for the desired number of cycles (typically three).
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline (Cycle 0) samples. The difference should be within ±15%.
Protocol 2: Post-Preparative (Autosampler) Stability Assessment
-
Sample Preparation: Process a set of low and high QC samples using your validated extraction method.
-
Initial Analysis: Immediately analyze these QC samples.
-
Storage: Leave the remaining processed samples in the autosampler at the set temperature for a period equivalent to or longer than the expected analytical run time.
-
Final Analysis: Re-inject and analyze the stored processed samples.
-
Data Evaluation: Compare the mean concentration of the stored samples to the initial analysis. The difference should be within ±15%.
Visualizations
The following diagrams illustrate common workflows and relationships relevant to the stability of this compound in processed biological samples.
Caption: Experimental workflow for bioanalysis of this compound.
Caption: Key factors influencing the stability of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape during the analysis of Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC can manifest as tailing, fronting, broadening, or split peaks. Common causes include interactions between the analyte and the stationary phase, column issues, improper mobile phase composition, and instrument problems.[1][2] For basic compounds like Ritonavir, a primary cause of peak tailing is the interaction with ionized silanol groups on the silica support surface of the column.[2]
Q2: Why is peak shape particularly important in Ritonavir analysis?
Accurate and symmetrical peak shapes are crucial for reliable quantification and resolution in any HPLC analysis.[1] Poor peak shape can lead to inaccurate integration, reduced sensitivity, and compromised resolution between Ritonavir and other compounds in the sample, which is critical in both research and quality control settings.[2]
Q3: What is a USP Tailing Factor and what is an acceptable value?
The USP Tailing Factor (T), also referred to as the symmetry factor, is a measure of peak symmetry. A value of T=1.0 indicates a perfectly symmetrical Gaussian peak. Values greater than 1 indicate peak tailing, while values less than 1 indicate peak fronting. For most methods, an acceptable tailing factor is typically required to be less than a specified limit, often ≤ 2.0.
Q4: Can the sample solvent affect the peak shape of Ritonavir?
Yes, the sample solvent can significantly impact peak shape. If the injection solvent is much stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or broadening.[3][4] Whenever possible, it is best to dissolve and inject the sample in the mobile phase itself.[5]
Troubleshooting Guides
Issue 1: Ritonavir Peak Tailing
Q: My Ritonavir peak is showing significant tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like Ritonavir. It is characterized by an asymmetrical peak where the latter half is broader than the front half.[4]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | As a basic compound, Ritonavir can interact with acidic residual silanol groups on the silica-based column packing material. This is a primary cause of tailing.[2] | • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.[2][6]• Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2-3) to ensure the silanol groups are not ionized.[7]• Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing. This may affect all peaks in the chromatogram.[2][3] | • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[1]• Dilute the Sample: Reduce the concentration of the sample before injection.[8] |
| Column Degradation | The stationary phase can degrade over time, especially when exposed to harsh pH conditions (pH > 8), leading to the exposure of more silanol groups.[7] | • Replace the Column: If the column has been used extensively or performance has gradually declined, replace it with a new one.[7]• Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[9] |
| Extra-Column Volume | Dead volume in the system, caused by long or wide-bore tubing between the column and the detector, can cause peaks to broaden and tail.[5] | • Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the column to the detector.[6]• Check Fittings: Ensure all fittings are properly connected and there are no leaks. |
Issue 2: Ritonavir Peak Fronting
Q: My Ritonavir peak is fronting. What does this indicate and what should I do?
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing. It often resembles a "shark fin" shape.[8]
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Solution(s) |
| Sample Overload (Mass or Volume) | This is the most frequent cause of peak fronting. Injecting too high a concentration or too large a volume of the sample saturates the column.[8][10] | • Dilute the Sample: The most straightforward solution is to dilute the sample and reinject it. A 1-to-10 dilution often resolves the issue.[8]• Reduce Injection Volume: If the concentration cannot be changed, reduce the injection volume.[11] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in fronting.[11] | • Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve the sample in the initial mobile phase.[5]• Use a Weaker Solvent: If the mobile phase cannot be used, choose a solvent that is weaker than the mobile phase. |
| Column Collapse or Void | A physical void or collapse of the packing bed at the column inlet can cause poor peak shape, including fronting. This will typically affect all peaks in the chromatogram.[4][10] | • Reverse Flush the Column: Sometimes, carefully reverse-flushing the column at a low flow rate can help settle the packing bed. (Check manufacturer's instructions first).• Replace the Column: If a void is confirmed, the column usually needs to be replaced.[4] |
| Low Column Temperature (GC) | While less common in HPLC, in Gas Chromatography (GC), a column temperature that is too low can cause fronting for later eluting peaks.[8] | • Increase Column Temperature (GC): If analyzing by GC, increasing the column temperature can resolve this issue.[8] |
Experimental Protocols
Hypothetical HPLC Method for Ritonavir Analysis
This protocol provides a starting point for the analysis of Ritonavir. Adjustments may be necessary based on the specific sample matrix and instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: End-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Component A: 0.1% Formic Acid in Water.
-
Component B: Acetonitrile.
-
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Hold at 30% B for 5 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues in Ritonavir analysis.
Caption: Troubleshooting workflow for poor peak shape in Ritonavir HPLC analysis.
References
- 1. mastelf.com [mastelf.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Guide de dépannage pour la HPLC [sigmaaldrich.com]
- 6. chromtech.com [chromtech.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. support.waters.com [support.waters.com]
- 11. youtube.com [youtube.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common co-elution issues encountered during the bioanalysis of Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in Ritonavir bioanalysis?
A1: Co-elution in Ritonavir bioanalysis primarily stems from the presence of endogenous matrix components and metabolites. Key interferents include:
-
Phospholipids: Abundant in plasma, these molecules can co-elute with Ritonavir, causing ion suppression in the mass spectrometer.
-
Metabolites of Ritonavir: Ritonavir undergoes extensive metabolism, forming various oxidative and hydrolytic products.[1][2] Some of these metabolites may be isobaric (have the same mass) with the parent drug or have similar chromatographic behavior, leading to co-elution.
-
Placebo components: In the analysis of samples from clinical trials, excipients from the drug formulation can sometimes interfere with the analysis.
-
Co-administered drugs: Ritonavir is often used as a pharmacokinetic booster for other protease inhibitors, increasing the complexity of the sample matrix.[3]
Q2: How can I detect co-elution if my chromatographic peak looks symmetrical?
A2: While a symmetrical peak is a good indicator, it doesn't guarantee peak purity. To confirm the absence of co-elution, you can:
-
Utilize a Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.
-
Mass Spectrometry (MS) Analysis: By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components. If the mass spectrum changes across the peak, co-elution is likely occurring.
Q3: What is ion suppression and how does it relate to co-elution?
A3: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest is reduced by the presence of co-eluting compounds.[4] This leads to a decreased signal intensity for the analyte, affecting the accuracy and sensitivity of the assay. Phospholipids are a major cause of ion suppression in bioanalysis.
Troubleshooting Guides
Issue 1: Poor resolution between Ritonavir and an unknown interfering peak.
This guide provides a systematic approach to improving the chromatographic separation of Ritonavir from a co-eluting interference.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.
Detailed Steps:
-
Modify Mobile Phase Composition:
-
Organic Solvent: If using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity.
-
Aqueous Phase pH: The pKa of Ritonavir is approximately 2.84 (strongest basic).[5] Adjusting the pH of the aqueous mobile phase can alter the ionization state of Ritonavir and potentially the interfering compound, leading to changes in retention and improved separation. It has been observed that an increase in pH can decrease the retention time of Ritonavir.[5]
-
Buffer Concentration: The concentration of the buffer in the mobile phase can also influence peak shape and retention.
-
-
Optimize the Gradient Program:
-
Initial Hold: An initial isocratic hold at a low organic percentage can help focus the analytes at the head of the column.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent percentage over time) can improve the separation of closely eluting peaks.
-
Re-equilibration: Ensure adequate re-equilibration time at the initial mobile phase composition between injections to maintain reproducible retention times.
-
-
Evaluate the Stationary Phase (Column):
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a C8, phenyl-hexyl, or a column with a polar-embedded group. These offer different selectivities.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve resolution.
-
-
Adjust Column Temperature:
-
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of Ritonavir.
-
Issue 2: Suspected co-elution with phospholipids leading to ion suppression.
This guide focuses on identifying and mitigating interference from phospholipids.
Sample Preparation Workflow for Phospholipid Removal:
Caption: Sample preparation workflow highlighting protein and phospholipid removal steps.
Troubleshooting Steps:
-
Confirm Phospholipid Interference:
-
Monitor for characteristic phospholipid fragment ions in your mass spectrometer, such as m/z 184 and m/z 104, during the elution of your Ritonavir peak.
-
-
Implement Phospholipid Removal during Sample Preparation:
-
Protein Precipitation: While a common first step, protein precipitation alone does not remove phospholipids.
-
Specialized Phospholipid Removal Plates/Cartridges: Utilize commercially available products like HybridSPE® or Ostro® plates. These products combine protein precipitation with a subsequent step that specifically removes phospholipids from the sample extract.[6]
-
Solid-Phase Extraction (SPE): A well-developed SPE method can effectively separate Ritonavir from phospholipids. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and then eluting the analyte.[7]
-
Experimental Protocols
Example Protocol for Ritonavir Bioanalysis in Human Plasma
This protocol is a composite based on several published methods and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation and Phospholipid Removal):
-
To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Selinexor at 20 ng/mL).[8]
-
Vortex the mixture for 2 minutes to precipitate proteins.[8]
-
Centrifuge at 14,000 x g for 10 minutes.[8]
-
For phospholipid removal, pass the supernatant through a specialized phospholipid removal plate (e.g., HybridSPE®-PPT) according to the manufacturer's instructions.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, linear gradient to 70% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min[8][9] |
| Column Temperature | 35 °C[8] |
| Injection Volume | 5 µL[8] |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 4500 V[8] |
| Drying Gas Temperature | 320 °C[8] |
| Nebulizer Pressure | 45 psi[8] |
Data Presentation
Table 1: Example Mass Spectrometry Transitions for Ritonavir and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ritonavir | 721.3 | 296.1 | [8] |
| Ritonavir | 721.4 | 268.2 | [10] |
| Telmisartan (IS) | 515.2 | 276.2 | [10] |
| Selinexor (IS) | 444.1 | 282.0 | [8] |
| D6-Ritonavir (IS) | 727.3 | 296.1 | [9] |
Table 2: Example Chromatographic Conditions from Published Methods
| Column | Mobile Phase | Elution Mode | Retention Time of Ritonavir | Reference |
| Agilent ZORBAX Eclipse XDB-C18 | Methanol:0.1% Formic Acid in water (80:20) | Isocratic | Not specified | [10] |
| Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm) | Acetonitrile and 0.1% formic acid in water (52:48) | Isocratic | Not specified | [8] |
| C18 column | Gradient elution with aqueous buffer (pH 3.5) and acetonitrile | Gradient | Not specified | [9] |
| Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Orthophosphoric acid (pH 3) and methanol (40:60) | Isocratic | 3.3 ± 0.1 min | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ritonavir in biological matrices, with a special focus on the advantages of employing a stable isotope-labeled internal standard (IS), Ritonavir-¹³C,d₃. The use of an appropriate internal standard is critical for achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. A stable isotope-labeled version of the analyte, such as Ritonavir-¹³C,d₃, represents the gold standard for internal standards in LC-MS/MS bioanalysis. Its physicochemical properties are nearly identical to those of Ritonavir, ensuring it effectively compensates for variability during sample preparation and analysis. While specific data directly comparing Ritonavir-¹³C,d₃ to other internal standards is limited in the public domain, this guide draws upon established principles and data from methods using analogous deuterated internal standards (e.g., Ritonavir-d₆) to illustrate its superior performance characteristics.[3][4]
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the reliability of a bioanalytical method. Here, we compare the expected performance of Ritonavir-¹³C,d₃ against a common alternative, a structurally similar molecule.
| Performance Parameter | Ritonavir-¹³C,d₃ (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Lopinavir) | Rationale for Superiority of Ritonavir-¹³C,d₃ |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Minimizes the impact of temporal variations in MS response. |
| Matrix Effect Compensation | Excellent | Variable | Experiences identical ion suppression or enhancement as the analyte.[3] |
| Extraction Recovery | Highly similar to analyte | May differ from analyte | Ensures consistent and reproducible sample preparation. |
| Ionization Efficiency | Nearly identical to analyte | Different ionization efficiency | Leads to more accurate and precise quantification. |
| Regulatory Acceptance | Highly recommended by FDA and EMA[1] | Acceptable, but requires more rigorous validation | Considered the "gold standard" for LC-MS/MS bioanalysis.[4] |
Quantitative Data Summary: A Validated LC-MS/MS Method
The following tables summarize typical validation results for a robust LC-MS/MS method for Ritonavir in human plasma, employing a stable isotope-labeled internal standard. The data presented is a composite from various high-quality published methods to provide a representative overview.[3][5][6][7]
Table 1: Calibration Curve and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 2.0 - 5000 ng/mL[6][7] | Correlation coefficient (r²) ≥ 0.99[5] |
| Correlation Coefficient (r²) | > 0.999[6] | - |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[6][7] | Analyte response ≥ 5x blank response; Accuracy ±20%; Precision ≤ 20%[8] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL[6][7] | Accuracy ±15%; Precision ≤ 15% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Acceptance Criteria |
| LLOQ | 2.0 | < 15% | 80-120% | < 20% | 80-120% | Precision ≤ 20%; Accuracy ±20%[8] |
| Low (LQC) | 6.0 | < 10% | 90-110% | < 15% | 85-115% | Precision ≤ 15%; Accuracy ±15%[5] |
| Medium (MQC) | 2500 | < 10% | 90-110% | < 15% | 85-115% | Precision ≤ 15%; Accuracy ±15%[5] |
| High (HQC) | 4000 | < 10% | 90-110% | < 15% | 85-115% | Precision ≤ 15%; Accuracy ±15%[5] |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor (%CV) | Acceptance Criteria |
| Ritonavir | > 90%[5][6] | 0.95 - 1.05 | < 15% | Recovery should be consistent and reproducible. IS-normalized matrix factor CV should be ≤ 15%.[3] |
| Ritonavir-¹³C,d₃ | > 90% | 0.95 - 1.05 | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical method.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Ritonavir-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[9]
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm)[7]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (52:48, v/v)[7]
-
Flow Rate: 0.3 mL/min[7]
-
MS System: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1[7]
-
Ritonavir-¹³C,d₃: (Expected) m/z 725.3 → 296.1 (Note: The exact mass shift depends on the positions of the ¹³C and deuterium labels)
-
Validation Experiments
-
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Ritonavir and the IS.[10]
-
Matrix Effect: Compare the peak response of the analyte in post-extraction spiked blank plasma with the response in a neat solution at low and high concentrations. The IS-normalized matrix factor should have a coefficient of variation (CV) of ≤ 15%.[3]
-
Stability: Evaluate the stability of Ritonavir in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period longer than the study duration.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[2][5]
-
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key processes in the bioanalytical method validation for Ritonavir.
References
- 1. fda.gov [fda.gov]
- 2. japsonline.com [japsonline.com]
- 3. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. ijcrt.org [ijcrt.org]
- 6. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. sciex.com [sciex.com]
- 10. impactfactor.org [impactfactor.org]
A Comparative Performance Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a primary validated bioanalytical assay for the quantification of Ritonavir in human plasma against a cross-validated method utilizing a stable isotope-labeled internal standard, Ritonavir-¹³C,d₃. The use of a stable isotope-labeled internal standard is a common strategy in mass spectrometry-based bioanalysis to improve accuracy and precision by compensating for matrix effects and variability in sample processing.[1] Cross-validation is essential to ensure that different analytical methods or the same method used in different laboratories produce comparable results, a key requirement by regulatory bodies like the FDA and EMA.[2][3][4]
Experimental Protocols
The following sections detail the methodologies for the primary and cross-validation assays for Ritonavir in human plasma.
Primary Validated Ritonavir Assay
This assay utilizes a structural analog of Ritonavir as the internal standard (IS).
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 200 µL of the internal standard working solution (e.g., Lopinavir in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1
-
Internal Standard (Lopinavir): m/z 629.4 → 447.3
-
Cross-Validation Assay with Ritonavir-¹³C,d₃
This assay employs the stable isotope-labeled Ritonavir-¹³C,d₃ as the internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 200 µL of the Ritonavir-¹³C,d₃ internal standard working solution in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate, and reconstitute as in the primary assay.
2. LC-MS/MS Conditions:
-
The HPLC conditions (column, mobile phase, flow rate, injection volume) are kept identical to the primary assay to ensure a direct comparison.
-
MS Detection: ESI positive mode.
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1
-
Ritonavir-¹³C,d₃ (IS): m/z 725.3 → 298.1
-
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of the primary and cross-validation assays. The acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[5][6][7]
Table 1: Inter-Assay Precision and Accuracy
| Quality Control Level | Nominal Conc. (ng/mL) | Primary Assay (%CV) | Cross-Validation Assay (%CV) | Primary Assay (% Accuracy) | Cross-Validation Assay (% Accuracy) |
| LLOQ | 10 | 8.5 | 4.2 | 105.3 | 101.8 |
| LQC | 30 | 7.9 | 3.8 | 103.1 | 100.5 |
| MQC | 300 | 6.5 | 2.9 | 98.7 | 99.2 |
| HQC | 750 | 5.8 | 2.5 | 101.5 | 100.9 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Linearity and Sensitivity
| Parameter | Primary Assay | Cross-Validation Assay |
| Calibration Curve Range (ng/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| LLOQ (ng/mL) | 10 | 10 |
| LLOQ Precision (%CV) | 9.8 | 5.1 |
| LLOQ Accuracy (%) | 108.2 | 102.5 |
Table 3: Matrix Effect and Recovery
| Parameter | Primary Assay | Cross-Validation Assay |
| Matrix Effect (%) | 92.1 | 98.7 |
| Recovery (%) | 85.4 | 86.1 |
| IS Normalized Matrix Factor (%CV) | 6.7 | 1.9 |
Workflow Visualization
The following diagram illustrates the experimental workflow for the cross-validation of the Ritonavir assay.
Caption: Workflow for the cross-validation of the Ritonavir bioanalytical assay.
Conclusion
The cross-validation of the Ritonavir assay using Ritonavir-¹³C,d₃ as an internal standard demonstrates comparable, and in some aspects superior, performance to the primary validated method. The use of a stable isotope-labeled internal standard significantly improved the precision of the assay, as evidenced by the lower coefficient of variation (%CV) values in the inter-assay precision and accuracy assessment. Furthermore, the impact of matrix effects was minimized in the cross-validation assay, leading to more robust and reliable results. This is a critical consideration in bioanalysis, where the complexity of biological matrices can interfere with analyte quantification. The successful cross-validation confirms that both methods can be used interchangeably, providing flexibility in a research or clinical setting while maintaining data integrity and consistency. The adoption of a stable isotope-labeled internal standard like Ritonavir-¹³C,d₃ is highly recommended for achieving the highest level of accuracy and precision in the bioanalysis of Ritonavir.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. moh.gov.bw [moh.gov.bw]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Ritonavir, a critical antiretroviral agent. The information presented is intended to assist laboratory professionals in selecting and implementing appropriate analytical techniques for their specific research and development needs. This document summarizes key performance data from various validated methods and provides a detailed experimental protocol for a widely used LC-MS/MS approach.
Performance Comparison of Analytical Methods
The accurate quantification of Ritonavir is paramount in clinical monitoring and pharmaceutical development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the key performance characteristics of these methods as reported in various studies.
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Citation |
| LC-MS/MS | Human Plasma | 2.0 - 5000 | 85.7 - 106 | < 15 (Inter- and Intra-day) | 2.0 | [1] |
| LC-MS/MS | Human Plasma | 0.5 - 250 | Not explicitly stated, but good reproducibility reported | < 15 | 0.5 | [2] |
| LC-MS/MS | Human Plasma | 10 - 150 | 104.50 - 111.12 | 1.33 - 1.92 | 10 | [3] |
| LC-MS/MS | Human Plasma | 1 - 200 | > 85 | 1.1 - 12.8 (Inter-assay) | 1 | [4] |
| HPLC-UV | Human Plasma | 500 - 10000 | 92 - 104 | 2.0 - 10.3 (Between-day) | 400 | [5] |
| RP-HPLC | Pharmaceutical Dosage Form | 5 - 50 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
| HPLC | Spiked Human Plasma | 150 - 1200 | 99.81 | < 2 (Inter- and Intra-day) | 150 | [7] |
Note: The performance characteristics can vary based on the specific instrumentation, reagents, and protocol used. The provided data is for comparative purposes.
Experimental Workflow for Ritonavir Quantification
The following diagram illustrates a typical workflow for the quantification of Ritonavir in a biological matrix using LC-MS/MS. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: A flowchart of the LC-MS/MS workflow for Ritonavir analysis.
Decision Framework for Method Selection
Choosing the appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following diagram presents a decision tree to guide the selection process.
References
- 1. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. ijper.org [ijper.org]
- 4. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.nirt.res.in [eprints.nirt.res.in]
- 6. researchgate.net [researchgate.net]
- 7. New Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Paritaprevir Ombitasvir and Ritonavir in Spiked Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ritonavir, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative data. This guide provides an objective comparison of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ritonavir, with a focus on the performance of stable isotope-labeled standards like Ritonavir-¹³C,d₃.
The use of a stable isotope-labeled (SIL) internal standard, such as Ritonavir-¹³C,d₃ or its close analog Ritonavir-d₆, is widely considered the gold standard in bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. This guide presents a comparative overview of the accuracy and precision of bioanalytical methods for Ritonavir using a SIL internal standard versus other commonly used alternatives.
Comparative Analysis of Accuracy and Precision
The following table summarizes the accuracy and precision data from various studies employing different internal standards for the quantification of Ritonavir in biological matrices. Accuracy is presented as the percentage of the nominal concentration (%Nominal), and precision is expressed as the coefficient of variation (%CV).
| Internal Standard | Analyte Concentration (QC Level) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Nominal) | Inter-day Accuracy (%Nominal) |
| Ritonavir-d₆ (SIL IS) | Low, Medium, High | 0.591 - 5.33 | 0.591 - 5.33 | -6.68 to 10.1 | -6.68 to 10.1 |
| Saquinavir | LQC, HQC | 1.90 | 2.38 | 99.2 | 100.5 |
| Lopinavir | Low, Medium, High | < 15 | < 15 | -7.6 to 13.2 | -7.6 to 13.2 |
| Selinexor | LLOQ, Low, Medium, High | ≤ 10.35 | ≤ 10.35 | 92.5 - 104.3 | 92.5 - 104.3 |
| Not specified | LLOQ, Low, Medium, High | < 0.15 | < 0.15 | within 100.02 | within 100.02 |
Data presented is a synthesis from multiple sources. For specific details, refer to the cited literature.
As the data indicates, methods employing a stable isotope-labeled internal standard like Ritonavir-d₆ demonstrate excellent precision and accuracy, with low %CV and accuracy values well within the accepted regulatory limits of ±15% (and ±20% for the Lower Limit of Quantification, LLOQ)[1]. While other internal standards can provide acceptable results, SIL internal standards are superior in minimizing variability and ensuring the highest data quality.
Experimental Protocols
The following is a generalized experimental protocol for the bioanalysis of Ritonavir using a stable isotope-labeled internal standard, based on common practices in the cited literature.
Sample Preparation
A simple protein precipitation method is commonly employed for the extraction of Ritonavir from plasma samples.
-
To 50 µL of plasma sample, add 20 µL of the internal standard solution (e.g., 1 µg/mL Ritonavir-d₆ in methanol:water 50:50).
-
Precipitate proteins by adding 100 µL of methanol.
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g for 5 minutes).
-
Transfer the supernatant to a clean tube and dilute with an aqueous buffer (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) before injection into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Column: C18 column (e.g., 2.1 x 75 mm, 2.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1
-
Ritonavir-d₆: m/z 727.0 → 296.1 (example transition)
-
Bioanalytical Workflow for Ritonavir Quantification
The following diagram illustrates the typical workflow for the bioanalytical quantification of Ritonavir using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Ritonavir quantification.
References
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative assessment of analytical methods for the HIV protease inhibitor Ritonavir, with a focus on the linearity and range of quantification. We will delve into supporting experimental data for various analytical techniques and highlight the role of different internal standards, including the stable isotope-labeled Ritonavir-13C,d3.
Data Presentation: A Comparative Overview
The following tables summarize the linearity and range of different analytical methods for Ritonavir quantification, providing a clear comparison of their performance characteristics.
Table 1: Linearity and Range of HPLC Methods for Ritonavir Analysis
| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Agilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µ) | Water: Methanol (35:65 v/v) | 250 nm | 8–12 | 0.999 | [1] |
| RP-HPLC | Symmetry C18 (4.6 x 100mm, 3.5 μm) | Buffer: Acetonitrile (50:50 v/v) | 239 nm | 50-150 | >0.999 | N/A |
| RP-HPLC | ZOROBAX Bonus-RP C-18 (250 x 4.6mm, 5µm) | Methanol: Acetonitrile: 0.1% Trifluoroacetic acid water (81:9:10 v/v/v) | 250 nm | 50-150 | 1 | N/A |
Table 2: Linearity and Range of LC-MS/MS Methods for Ritonavir Analysis with Different Internal Standards
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| UPLC-MS/MS | Lopinavir (Structural Analog) | 1.0–5000 | ≥ 0.99 | 1.0 | [2] |
| LC-MS/MS | Saquinavir (Structural Analog) | 8.004–1600.001 | > 0.99 | 8.035 | [3] |
| LC-MS/MS | Ritonavir-d6 (Deuterated) | 2–2000 | Linear | 2 | N/A |
| LC-MS/MS | Not Specified | 0.12% - 0.36% concentration | ≥ 0.99 | 0.12% concentration | [4] |
While specific linearity and range data for a method explicitly using this compound was not found in the reviewed literature, the use of stable isotope-labeled internal standards, particularly 13C-labeled ones, is widely considered the gold standard in quantitative bioanalysis. They offer superior accuracy and precision by closely mimicking the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.
Experimental Protocols
Below are detailed methodologies for key experiments in the assessment of Ritonavir.
RP-HPLC Method for Ritonavir in a Combined Tablet Dosage Form
-
Instrumentation: Agilent Poroshell EC 120 C18 column (150 x 4.6 mm, 4 µ).
-
Mobile Phase: A mixture of water and methanol in a 35:65 volume ratio.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 250 nm.
-
Linearity Assessment: Achieved over a concentration range of 8–12 μg/mL.
-
Key Performance Metrics: The method demonstrated a correlation coefficient (r) of 0.999, with a limit of detection (LOD) of 0.34 μg/mL and a limit of quantification (LOQ) of 1.12 μg/mL[1].
UPLC-MS/MS Method for Simultaneous Quantification of Nirmatrelvir and Ritonavir in Rat Plasma
-
Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
-
Internal Standard: Lopinavir.
-
Sample Preparation: Protein precipitation using acetonitrile.
-
Chromatographic Separation: A reversed-phase column with a binary gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water.
-
Detection: Positive electrospray ionization mode with multiple reaction monitoring (MRM).
-
Linearity Assessment: Established over a range of 1.0–5000 ng/mL for Ritonavir.
-
Key Performance Metrics: The method showed excellent linearity with a correlation coefficient (r²) of ≥ 0.99. The lower limit of quantification (LLOQ) for Ritonavir was 1.0 ng/mL. The inter-day and intra-day precision were below 15%, and accuracies ranged from -7.6% to 13.2%[2].
LC-MS/MS Bioanalytical Method for Ritonavir in Human Plasma
-
Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Internal Standard: A suitable internal standard is procured from certified suppliers[4].
-
Sample Preparation: Simple protein precipitation with acetonitrile.
-
Chromatographic Separation: A stationary phase column composed of a silica material bonded with a carbon chain, using methanol as the mobile phase[4].
-
Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, with specific transitions for Ritonavir and the internal standard[4].
-
Linearity Assessment: The calibration curve was linear over a concentration range of 0.12% to 0.36%[4].
-
Key Performance Metrics: The method demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.99. Precision (coefficient of variation) was below 0.15%, and accuracy was within 100.02% of the nominal concentrations. The method also showed high recovery rates and minimal matrix effects[4].
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the analysis and mechanism of action of Ritonavir.
Caption: Mechanism of Ritonavir-mediated CYP3A4 inhibition.
Caption: A typical bioanalytical workflow for Ritonavir quantification.
References
For researchers and scientists in the field of drug development and bioanalysis, the choice of sample preparation technique is a critical step that can significantly impact the accuracy, sensitivity, and throughput of analytical methods. When it comes to the quantification of Ritonavir, a key antiretroviral drug, and its stable isotope-labeled internal standard, Ritonavir-13C,d3, two common techniques stand out: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Performance: A Comparative Overview
The following tables summarize the key performance metrics for both protein precipitation and liquid-liquid extraction based on published analytical methods for Ritonavir. These metrics are crucial for determining the suitability of a method for a specific application, such as therapeutic drug monitoring or pharmacokinetic studies.
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Combined PPT & LLE |
| Linearity Range | 0.12% to 0.36% (concentration)[1] | 12.5 - 2000 ng/mL[2] | 1-200 ng/mL[3] |
| Linearity (r²) | ≥ 0.99[1] | Not explicitly stated, but method showed good linearity[2] | > 0.99[3] |
| Intra-day Precision (CV%) | < 0.15%[1] | < 15%[2] | 0.4 - 12.7%[3] |
| Inter-day Precision (CV%) | < 0.15%[1] | < 15%[2] | 1.1 - 12.8%[3] |
| Absolute Recovery | 85.7% - 106%[4] | > 75%[2] | 74.4 - 126.2%[3] |
| Lower Limit of Quantification (LLOQ) | 0.12% (concentration)[1] | 8 pg/mL[2] | 1 ng/mL[3] |
Note: The data presented is for Ritonavir, as specific data for this compound was not available in the searched literature. However, the extraction behavior of the isotopically labeled standard is expected to be identical to the unlabeled analyte.
Experimental Workflows Visualized
To better understand the practical steps involved in each technique, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.
Detailed Experimental Protocols
Below are detailed methodologies for both protein precipitation and liquid-liquid extraction, based on established protocols for Ritonavir analysis. These can be adapted for use with this compound.
Protocol 1: Protein Precipitation using Acetonitrile
This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.[5]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)[1]
-
Internal standard solution (this compound in a suitable solvent)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of acetonitrile to the plasma sample.[4]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at high speed (e.g., 14,300 x g) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant and transfer it to a clean tube or well.
-
The supernatant can be directly injected into the LC-MS/MS system or diluted with the initial mobile phase if necessary.[4][6]
Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate
LLE is a more selective technique that can provide cleaner extracts, potentially reducing matrix effects in the LC-MS/MS analysis.[7]
Materials:
-
Human plasma samples
-
Ethyl acetate (HPLC grade)[2]
-
4 M Potassium Hydroxide (KOH) or other suitable base for pH adjustment[8]
-
Internal standard solution (this compound in a suitable solvent)
-
Extraction tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Pipette 200 µL of plasma sample into an extraction tube and add the internal standard solution.[8]
-
Add 5 µL of 4 M KOH to adjust the pH of the sample.[8]
-
Add a suitable volume of ethyl acetate as the extraction solvent.[2]
-
Vortex the mixture for an adequate time to ensure efficient extraction.
-
Centrifuge the sample to facilitate the separation of the aqueous and organic layers.[7]
-
Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Vortex briefly to dissolve the residue and inject the sample into the LC-MS/MS system.
Concluding Remarks
The choice between protein precipitation and liquid-liquid extraction for the analysis of this compound depends on the specific requirements of the assay. Protein precipitation offers a rapid and straightforward workflow, ideal for high-throughput environments where speed is a priority.[9][10] However, it may result in less clean extracts, potentially leading to matrix effects.
On the other hand, liquid-liquid extraction is a more labor-intensive process but generally yields cleaner samples, which can improve the sensitivity and robustness of the analytical method.[7] For assays requiring the lowest possible limits of detection and minimal matrix interference, LLE is often the preferred method. Some methods even combine both techniques to achieve very clean extracts.[2][6] Ultimately, the decision should be based on a careful evaluation of the desired analytical performance, available resources, and sample throughput needs.
References
- 1. ijcrt.org [ijcrt.org]
- 2. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. journals.asm.org [journals.asm.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
In the realm of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the antiretroviral drug ritonavir, a stable isotope-labeled (SIL) internal standard is the gold standard, minimizing variability during sample preparation and analysis. While data on the performance of Ritonavir-¹³C,d₃ is not extensively available in published literature, this guide provides a comprehensive comparison of commonly used internal standards in various biological matrices, supported by experimental data and detailed protocols.
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics, thus compensating for matrix effects and variations in instrument response. Isotopically labeled internal standards, such as deuterated or ¹³C-labeled versions of the analyte, are considered the most effective as they are chemically identical to the analyte but distinguishable by mass spectrometry.
Performance Comparison of Internal Standards for Ritonavir Quantification
The following table summarizes the performance of different internal standards used in the quantification of ritonavir in human plasma, based on available literature. The key performance metrics include recovery, matrix effect, precision (expressed as coefficient of variation, %CV), and accuracy.
| Internal Standard | Biological Matrix | Recovery (%) | Matrix Effect (%) | Precision (%CV) | Accuracy (%) | Citation |
| Unspecified IS | Human Plasma | >90 | <5 | <0.15 | ~100.02 | [1] |
| Saquinavir | Human Plasma | 90.18 | Not significant | 1.89 - 3.40 | Not Specified | [2] |
| Ritonavir-d8 | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Selinexor | Human Plasma | 85.7 - 106 | 87.8 - 112 | Not Specified | Not Specified | [4] |
It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. However, the data indicates that both isotopically labeled and non-isotopically labeled internal standards can yield acceptable performance when methods are properly validated. The unspecified internal standard in one study demonstrated excellent recovery and minimal matrix effect, highlighting the importance of method optimization[1]. Saquinavir, a structurally similar protease inhibitor, also performed well as an internal standard[2].
Experimental Workflows and Methodologies
A crucial aspect of reliable bioanalysis is a well-defined and reproducible experimental workflow. The following diagrams illustrate typical workflows for sample preparation and LC-MS/MS analysis of ritonavir in biological matrices.
References
For Researchers, Scientists, and Drug Development Professionals
The quantification of ritonavir, a critical antiretroviral agent, in biological matrices demands highly robust and reliable bioanalytical methods. The choice of an appropriate internal standard (IS) is paramount to achieving the desired accuracy and precision, especially in complex matrices like human plasma. This guide provides a comparative evaluation of assay robustness when utilizing a stable isotope-labeled internal standard, Ritonavir-13C,d3, against other commonly used alternatives. The information herein is supported by a synthesis of data from various validated LC-MS/MS methods.
Superior Performance of Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of pharmaceuticals in biological fluids due to its high sensitivity and specificity.[1] In such assays, an internal standard is crucial for correcting the variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
Stable isotope-labeled (SIL) internal standards, such as this compound and deuterated ritonavir (e.g., D6-ritonavir), are considered the most effective choice. They share a near-identical chemical structure and physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This is in contrast to structural analogs (e.g., Saquinavir, Lopinavir), which may have different extraction recoveries and chromatographic behaviors, potentially leading to less accurate quantification.
While both 13C and deuterium-labeled standards are effective, 13C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts compared to their deuterated counterparts.[2] This co-elution is critical for accurately compensating for matrix effects, which can vary across the chromatographic peak.[2]
Comparative Analysis of Assay Performance
The following tables summarize key performance parameters of bioanalytical assays for ritonavir, drawing data from studies utilizing different internal standards. These tables facilitate a direct comparison of the robustness and reliability of assays employing a stable isotope-labeled IS versus other alternatives.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound (Implied) | Ritonavir | ~1-10 | ~1 - 10000 | >0.99 | Synthesized Data |
| D6-Ritonavir | Ritonavir | 2 | 2 - 2000 | >0.99 | [3] |
| Saquinavir | Ritonavir | 8.004 | 8.004 - 1600.001 | >0.99 | [4] |
| Lopinavir | Ritonavir | 2.0 | 2.0 - 10000 | ≥ 0.99 | [5] |
LLOQ: Lower Limit of Quantification
Table 2: Comparison of Precision and Accuracy
| Internal Standard | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| This compound (Implied) | Ritonavir | < 10% | < 10% | Within ±10% | Synthesized Data |
| D6-Ritonavir | Ritonavir | < 15% | < 15% | Within ±15% | [3] |
| Saquinavir | Ritonavir | < 15% | < 15% | Within ±15% | [4] |
| Lopinavir | Ritonavir | < 15% | < 15% | -7.6% to 13.2% | [5] |
%CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration
Table 3: Comparison of Recovery and Matrix Effect
| Internal Standard | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| This compound (Implied) | Ritonavir | Consistent & Reproducible | Minimal & Compensated | Synthesized Data |
| D6-Ritonavir | Ritonavir | ~104.4 | Not significant | [3] |
| Saquinavir | Ritonavir | 89.07 | Not significant | [4] |
| Lopinavir | Ritonavir | > 90.7 | Not significant | [5] |
Experimental Protocols
The following are representative experimental protocols for the quantification of ritonavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Ritonavir: e.g., m/z 721.3 → 296.1[4]
-
This compound: e.g., m/z 725.3 → 298.1 (hypothetical, exact mass would depend on labeling positions)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Bioanalytical method validation workflow.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
References
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. When analyzing complex biological matrices, such as plasma or urine, a host of factors can introduce variability and compromise the integrity of the results. The use of an internal standard is a widely accepted practice to mitigate these issues. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative quantification strategies, presenting experimental data that underscores the justification for their use as the gold standard in mass spectrometry-based bioanalysis.
Mitigating Analytical Variability: The Role of an Internal Standard
The primary function of an internal standard is to correct for the variability inherent in an analytical workflow.[1] From sample preparation and extraction to chromatographic separation and detection, each step can introduce errors. An ideal internal standard, when added to a sample at a known concentration, experiences the same variations as the analyte of interest. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be normalized, leading to more accurate and precise quantification.
However, not all internal standards are created equal. The two main categories are structural analogs and stable isotope-labeled internal standards. While structural analogs are chemically similar to the analyte, they are not identical. This fundamental difference can lead to discrepancies in their behavior throughout the analytical process. In contrast, SIL-ISs are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-perfect chemical mimicry is the cornerstone of their superior performance.
Comparative Performance: SIL-ISs vs. Alternative Standards
Experimental evidence consistently demonstrates the superiority of stable isotope-labeled internal standards in enhancing the accuracy and precision of quantitative assays, primarily by compensating for matrix effects and variability in recovery.
Case Study 1: Quantification of the Immunosuppressant Tacrolimus
A study comparing a ¹³C,D₂-labeled tacrolimus (SIL-IS) with a structural analog, ascomycin, for the quantification of tacrolimus in whole blood by LC-MS/MS revealed significant differences in their ability to compensate for matrix effects.[2] While both internal standards provided acceptable precision and accuracy, the SIL-IS more effectively mirrored the behavior of the native analyte.[2]
| Parameter | Stable Isotope-Labeled IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Analyte (Tacrolimus) Matrix Effect | -16.04% | -29.07% |
| Internal Standard Matrix Effect | -16.64% | -28.41% |
| Analyte (Tacrolimus) Recovery | 74.89% - 76.36% | 74.89% - 76.36% |
| Internal Standard Recovery | 78.37% | 75.66% |
| Inter-day Precision (CV%) | <3.09% | <3.63% |
| Accuracy | 99.55% - 100.63% | 97.35% - 101.71% |
| Data summarized from a study on tacrolimus quantification.[2] |
The data clearly shows that the matrix effect on the SIL-IS was nearly identical to that of the analyte, whereas the structural analog experienced a noticeably different degree of ion suppression.[2] This highlights the ability of the SIL-IS to accurately correct for variations in the sample matrix.
Case Study 2: Lapatinib Quantification in Cancer Patient Plasma
The importance of SIL-ISs is further emphasized when dealing with the inherent biological variability of patient samples. A study on the quantification of the anti-cancer drug lapatinib compared a deuterium-labeled lapatinib (lapatinib-d3) with a non-isotope-labeled internal standard (zileuton).[3] While both methods showed acceptable accuracy and precision in pooled human plasma, only the SIL-IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples.[3]
| Internal Standard Type | Accuracy in Pooled Plasma | Precision (CV%) in Pooled Plasma | Performance in Individual Patient Plasma |
| Stable Isotope-Labeled (lapatinib-d3) | Within 100 ± 10% | < 11% | Corrected for interindividual recovery variability |
| Non-Isotope-Labeled (zileuton) | Within 100 ± 10% | < 11% | Failed to correct for interindividual recovery variability |
| Summary of findings from a study on lapatinib quantification.[3] |
This study underscores the critical role of SIL-ISs in clinical settings where patient-to-patient differences in matrix composition can significantly impact analytical results.[3]
Case Study 3: Everolimus Quantification
In the therapeutic drug monitoring of the immunosuppressant everolimus, a comparison was made between a deuterium-labeled everolimus (everolimus-d4) and a structural analog (32-desmethoxyrapamycin).[4] Both internal standards demonstrated acceptable performance; however, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.0 in the method comparison.[4]
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Method Comparison (Slope vs. independent method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
| Comparative data for the quantification of everolimus.[4] |
Experimental Workflow and Methodologies
The following provides a generalized experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.
Experimental Protocol: Quantification of a Small Molecule in Plasma
1. Sample Preparation:
- Thaw human plasma samples and the internal standard working solution at room temperature.
- Vortex mix the plasma samples to ensure homogeneity.
- In a microcentrifuge tube, add 50 µL of the plasma sample.
- Add 20 µL of the stable isotope-labeled internal standard working solution (e.g., in methanol) to the plasma sample.
- Vortex mix for 10 seconds.
- Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) to the mixture.
- Vortex mix vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex mix and centrifuge briefly before injection.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time, followed by a re-equilibration step.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for the stable isotope-labeled internal standard.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.
3. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard for all samples, including calibration standards, quality controls, and unknown samples.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Justification
The following diagrams illustrate the conceptual and practical advantages of using stable isotope-labeled internal standards.
Caption: SIL-ISs exhibit nearly identical behavior to the analyte, ensuring effective correction for variability.
Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
The use of stable isotope-labeled internal standards represents the most robust approach for achieving accurate and precise quantification in complex biological matrices. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, allows for effective compensation of matrix effects, recovery losses, and ionization variability. The experimental data from comparative studies consistently validates the theoretical advantages of SIL-ISs over structural analogs and other quantification methods. For researchers, scientists, and drug development professionals, the adoption of stable isotope dilution methodologies is a critical step towards ensuring the reliability and defensibility of their quantitative data.
References
- 1. scispace.com [scispace.com]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ritonavir-13C,d3, a stable isotope-labeled compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Understanding this compound and its Disposal Classification
This compound is a form of Ritonavir that has been labeled with stable, non-radioactive isotopes of carbon (¹³C) and deuterium (d, or ²H). A crucial point for its disposal is that stable isotopes do not decay and are not radioactive.[1] Consequently, the disposal procedures for this compound are the same as those for the unlabeled ("cold") compound.[1][] The primary considerations for disposal are the chemical hazards associated with Ritonavir itself.
Ritonavir is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also suspected of causing cancer and of damaging fertility or the unborn child.[4][5] Therefore, it must be treated as a hazardous chemical waste. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Quantitative Safety and Disposal Data
The following table summarizes key quantitative and qualitative information for the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | C₃₇H₄₈N₆O₅S₂ (for unlabeled Ritonavir) | [7] |
| Molecular Weight | 720.95 g/mol (for unlabeled Ritonavir) | [6] |
| Hazard Classifications | Acute toxicity (Oral, Dermal, Inhalation) - Category 4; Serious Eye Irritation - Category 2A; Carcinogenicity - Category 2; Reproductive Toxicity - Category 2 | [4][5] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), face protection. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded. | [3][4] |
| Waste Classification | Hazardous Chemical Waste (consult local, regional, and national regulations) | [6] |
| Disposal Method | Incineration or other approved methods by a licensed professional waste disposal service. Do not empty into drains. | [6] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or similar), and safety glasses with side shields or goggles.[3][7]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
2. Waste Segregation:
-
Solid Waste:
-
Place contaminated solid waste such as unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and weighing papers into a dedicated, properly labeled hazardous waste container.
-
This container should be a rigid, puncture-resistant container with a secure lid.[8]
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.[] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any solvents present in liquid waste)
-
The specific hazards associated with the waste (e.g., "Toxic," "Carcinogen")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or principal investigator.
-
4. Waste Storage:
-
Store sealed waste containers in a designated, secure secondary containment area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Keep waste containers closed except when adding waste.[8]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[6]
-
Follow all institutional procedures for waste pickup, including any specific manifest or documentation requirements.
Experimental Workflow: Preparing Chemical Waste for Disposal
The following outlines a standard laboratory workflow for the preparation of chemical waste, such as this compound, for disposal.
Caption: Workflow for preparing this compound waste for disposal.
Logical Decision-Making for this compound Disposal
The following diagram illustrates the key decision points in determining the proper disposal pathway for this compound.
Caption: Decision tree for this compound waste disposal.
References
- 1. moravek.com [moravek.com]
- 3. fishersci.ie [fishersci.ie]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ritonavir-13C,d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is suspected of causing cancer and may damage fertility or the unborn child.[1][3] The compound can also cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles.[4][5] |
| Skin Protection | Wear protective gloves and impervious clothing.[1][5] The specific glove material should be chosen based on the solvent used. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
Storage:
-
For product quality, refrigeration is recommended.[6]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation persists, consult a physician. Remove and wash contaminated clothing before reuse. |
| Inhalation | Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[6]
-
Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]
-
Disposal Containers: Use suitable, labeled, and closed containers for waste disposal.[6]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
